Topic: 3-(2-Methoxypyridin-3-yl)azetidin-3-ol Chemical Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The molecule 3-(2-Methoxypyr...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3-(2-Methoxypyridin-3-yl)azetidin-3-ol Chemical Structure
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The molecule 3-(2-Methoxypyridin-3-yl)azetidin-3-ol (CAS: 1609671-95-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines a rigid, saturated four-membered nitrogen heterocycle (azetidine) with an electron-rich aromatic system (2-methoxypyridine) via a quaternary carbon center.
This structure is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to:
Lower Lipophilicity (LogP): The azetidine ring and hydroxyl group reduce LogP compared to piperidine or cyclohexane analogs.
Introduce Novel Vectors: The sp³-hybridized quaternary center at the 3-position creates a defined 3D vector, allowing precise positioning of pharmacophores.
Enhance Metabolic Stability: The 2-methoxypyridine moiety is often employed to block metabolic "soft spots" found on phenyl rings while serving as a hydrogen bond acceptor.
Structural Analysis & Physicochemical Properties
3D Conformation and Topology
Unlike flexible six-membered rings, the azetidine ring exists in a puckered conformation. The substitution at the 3-position (C3) with both a hydroxyl group and a bulky heteroaryl group creates a high-energy barrier to inversion, locking the substituents in a pseudo-equatorial/axial orientation that is critical for binding affinity.
The incorporation of the pyridine nitrogen and the methoxy group significantly alters the electronic landscape compared to a simple phenyl analog.
Property
Value (Predicted/Observed)
Impact on Drug Design
Molecular Weight
180.20 g/mol
Ideal for fragment libraries (<300 Da).
ClogP
~0.2 - 0.8
Low lipophilicity aids aqueous solubility.
TPSA
~63 Ų
Good membrane permeability range; polar surface area driven by -OH and Pyridine-N.
H-Bond Donors
2 (OH, NH)
Critical for active site anchoring (e.g., kinase hinge regions).
H-Bond Acceptors
4 (Pyridine-N, OMe, OH, Azetidine-N)
Multiple interaction points for protein residues.
pKa (Azetidine)
~9.5 - 10.0
Basic amine; likely protonated at physiological pH.
pKa (Pyridine)
~3.0 - 4.0
Weakly basic due to ortho-methoxy electron donation/sterics.
Synthetic Methodologies
The synthesis of 3-aryl-3-hydroxyazetidines is non-trivial due to the strain of the four-membered ring.[1] The most robust route involves the nucleophilic addition of an organometallic pyridine species to a protected azetidin-3-one.
Primary Synthesis Route: Organometallic Addition
This protocol ensures regioselectivity and prevents ring opening.
Step 1: Preparation of the Organometallic Reagent
Precursor: 3-Bromo-2-methoxypyridine.
Reagent: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).
Conditions: Anhydrous THF, -78°C to 0°C.
Mechanism:[2][3] Halogen-metal exchange generates the nucleophilic pyridyl-3-anion.
Process: Slow addition of the ketone to the cold organometallic solution.
Critical Control: Temperature must be maintained < -40°C initially to prevent decomposition of the lithiated species or side reactions with the Boc group.
Step 3: Deprotection
Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
Caption: Figure 1. Convergent synthesis via halogen-metal exchange and addition to azetidinone.
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
This scaffold is frequently used to replace:
4-Hydroxypiperidines: The azetidine contracts the ring size, lowering molecular weight and LogP while maintaining the H-bond donor/acceptor vector.
Cyclohexanols: Replacing the carbocycle with azetidine introduces a solubilizing amine handle.
Kinase Inhibition (Case Study Context)
In kinase inhibitor design (e.g., PI3K, mTOR, Trk), the 2-methoxypyridine motif is a classic "hinge binder" or solvent-front element.
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region.
Role of Azetidine: The 3-hydroxyazetidine moiety projects into the ribose binding pocket or solvent channel, where the hydroxyl group can form water-mediated bridges or direct H-bonds with residues like Asp or Glu.
Metabolic Stability
The methoxy group at the 2-position of the pyridine serves a dual purpose:
Electronic: It donates electron density, modulating the basicity of the pyridine nitrogen.
Metabolic: It blocks the position ortho to the nitrogen, which is susceptible to oxidative metabolism (e.g., by aldehyde oxidase).
Experimental Protocols
Protocol A: Synthesis of N-Boc-3-(2-methoxypyridin-3-yl)azetidin-3-ol
Reagents:
3-Bromo-2-methoxypyridine (1.0 eq)
N-Boc-azetidin-3-one (1.1 eq)
n-Butyllithium (1.1 eq, 2.5M in hexanes)
Anhydrous THF (Solvent)
Procedure:
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 3-bromo-2-methoxypyridine dissolved in anhydrous THF (0.2 M concentration).
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete lithium-halogen exchange. Color change to yellow/orange is typical.
Addition: Dissolve N-Boc-azetidin-3-one in minimal THF. Add this solution dropwise to the reaction mixture at -78°C.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
Quench: Quench with saturated aqueous NH₄Cl solution.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[5]
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The tertiary alcohol product is typically polar.
Validation:
1H NMR (CDCl3): Look for the disappearance of the ketone signal and the presence of the Boc singlet (~1.4 ppm), methoxy singlet (~3.9 ppm), and pyridine aromatic protons.
References
Synthesis of 3-Aryl-3-hydroxyazetidines
Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkyl
Source: The Journal of Organic Chemistry (2019).
Relevance: Describes the reactivity and generation of the 3-aryl-3-hydroxyazetidine core.
Title: 3-Hydroxy-3-(2-methoxypyridin-3-yl)azetidine: A Novel sp³-Enriched Scaffold for Advanced Drug Discovery Introduction In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" paradigm has dr...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 3-Hydroxy-3-(2-methoxypyridin-3-yl)azetidine: A Novel sp³-Enriched Scaffold for Advanced Drug Discovery
Introduction
In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" paradigm has driven the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-enriched scaffolds. The compound 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine (CAS: 1609671-95-5) represents a highly specialized building block designed to meet these modern pharmacokinetic demands[1]. By integrating a conformationally restricted azetidine ring with a pharmacologically versatile 2-methoxypyridine motif, this scaffold offers drug developers a powerful tool to optimize aqueous solubility, modulate target affinity, and evade cytochrome P450 (CYP450) mediated metabolism.
Physicochemical Profiling & Structural Rationale
The strategic incorporation of this specific scaffold into a drug candidate is driven by three distinct structural features, each with a clear causal relationship to improved clinical viability:
The Azetidine Core: Serving as a compact bioisostere for larger, more lipophilic rings (like piperidine or piperazine), the azetidine ring significantly increases the fraction of sp³ carbons (Fsp³). This three-dimensionality disrupts crystal lattice packing, thereby enhancing aqueous solubility without adding excessive molecular weight.
The 2-Methoxypyridine Motif: The methoxy group sterically shields the adjacent pyridine nitrogen, finely tuning its pKa and mitigating the risk of rapid N-oxidation. Furthermore, the electron-rich nature of the 2-methoxypyridine system provides metabolic stability against oxidative degradation compared to unsubstituted phenyl rings.
The Tertiary Alcohol (3-OH): Positioned at the juncture of the azetidine and pyridine rings, this hydroxyl group acts as a rigidified, directional hydrogen-bond donor/acceptor, capable of engaging critical residues within kinase hinge regions or GPCR allosteric pockets.
Table 1: Physicochemical Properties of 3-Hydroxy-3-(2-methoxypyridin-3-yl)azetidine
Property
Value
Rationale / Impact
CAS Registry Number
1609671-95-5
Unique identifier for procurement and literature tracking[1].
Molecular Formula
C9H12N2O2
Establishes the foundational atomic composition.
Molecular Weight
180.20 g/mol
Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger molecules.
Fraction sp³ (Fsp³)
0.44
High sp³ character enhances solubility and reduces off-target promiscuity.
Topological Polar Surface Area
~54.4 Ų
Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors
2 / 4
Provides versatile vectors for target engagement without violating Lipinski's rules.
Logical Relationship: Scaffold Incorporation to Clinical Viability
The following diagram illustrates the causal relationship between the structural features of the 3-aryl-azetidin-3-ol motif and the resulting optimization of physicochemical and pharmacological properties.
Caption: Logical relationship between scaffold incorporation and physicochemical optimization.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine relies on the precise execution of a halogen-lithium exchange followed by a nucleophilic addition to a protected azetidinone[2]. The causality behind the reaction conditions is critical for success:
Temperature Control (-78°C): The lithiation of 3-bromo-2-methoxypyridine using n-butyllithium (n-BuLi) generates a highly reactive 2-methoxy-3-lithiopyridine intermediate[3][4]. Strict adherence to -78°C is mandatory; elevated temperatures provoke competitive nucleophilic addition of the butyl anion to the electron-deficient pyridine ring (a Chichibabin-type side reaction) or premature decomposition of the organolithium species.
Deprotection Stability: During the removal of the Boc protecting group with trifluoroacetic acid (TFA), one might anticipate the elimination of the tertiary alcohol to form an azetine. However, the electron-withdrawing nature of the adjacent 2-methoxypyridine ring destabilizes the incipient carbocation, rendering the 3-OH group surprisingly robust under acidic conditions.
Experimental Workflow
Caption: Synthetic workflow for 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine via lithiation.
Detailed Experimental Protocol
Phase 1: Halogen-Lithium Exchange and Nucleophilic Addition
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with 3-bromo-2-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration[4].
Lithiation: Cool the solution to strictly -78°C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.05 equiv) dropwise over 15 minutes. The solution will typically transition to a deep yellow/orange hue, indicating the formation of the 2-methoxy-3-lithiopyridine intermediate[3]. Stir at -78°C for 45 minutes.
Addition: Dissolve N-Boc-azetidin-3-one (1.1 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C[2].
Maturation & Quench: Allow the reaction to stir at -78°C for 1 hour, then gradually warm to room temperature over 2 hours. Monitor via TLC (UV active). Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) to prevent the formation of insoluble magnesium/lithium hydroxides.
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude N-Boc-3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine via silica gel flash chromatography (Hexanes/EtOAc gradient).
Phase 2: Boc Deprotection and Isolation
Deprotection: Dissolve the purified N-Boc intermediate in anhydrous dichloromethane (DCM) (0.1 M). Cool to 0°C and add trifluoroacetic acid (TFA) (10 equiv). Stir the mixture, allowing it to warm to room temperature over 2 hours.
Self-Validating Workup (Catch-and-Release): Expertise Note: Due to the high aqueous solubility of the highly polar, deprotected azetidine free base, traditional aqueous extraction will result in catastrophic yield loss. Instead, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Resin Neutralization: Dissolve the resulting TFA salt in methanol and load it onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge. Wash the cartridge with methanol to remove non-basic impurities.
Elution: Elute the desired free base using a 2.0 M solution of ammonia in methanol. Concentrate the eluent under reduced pressure to yield pure 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine as a solid.
Conclusion
The 3-hydroxy-3-(2-methoxypyridin-3-yl)azetidine scaffold is a masterclass in modern structural optimization. By rigorously controlling the synthetic parameters—specifically the thermal limits of the halogen-lithium exchange and the non-aqueous isolation of the highly polar product—medicinal chemists can reliably access this building block. Its integration into drug discovery pipelines directly addresses the pervasive challenges of poor solubility and rapid metabolism associated with legacy planar compounds.
References[1] Chemsrc. "3-(2-Methoxypyridin-3-yl)azetidin-3-ol | CAS#:1609671-95-5". Available at:https://www.chemsrc.com/en/cas/1609671-95-5_1123447.html[2] Benchchem. "Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Development of CNS Agents". Available at:https://www.benchchem.com/product/b108873[3] Benchchem. "The Synthesis of Ciclopirox Olamine Analogues and Derivatives: An In-depth Technical Guide for Researchers". Available at:https://www.benchchem.com/product/b123456[4] National Institutes of Health (PMC). "Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor". Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2935275/
Azetidine: The Four-Membered Powerhouse in Modern Medicinal Chemistry
Topic: Small Molecule Drug Discovery Building Blocks: Azetidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Discovery Scientists[1] Introduction: Escaping Flatland In the last decade, the "Es...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Small Molecule Drug Discovery Building Blocks: Azetidine
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Discovery Scientists[1]
Introduction: Escaping Flatland
In the last decade, the "Escape from Flatland" initiative—moving away from planar, aromatic-heavy molecules toward three-dimensional (
-rich) architectures—has reshaped drug discovery. At the forefront of this shift is Azetidine , a saturated four-membered nitrogen heterocycle.[2]
Once considered a synthetic curiosity due to its high ring strain (
26 kcal/mol), azetidine has matured into a privileged scaffold. It offers a unique "Goldilocks" solution in bioisosterism: it is smaller and more rigid than pyrrolidine, yet more stable and manageable than aziridine.[3] This guide analyzes the azetidine scaffold's physicochemical profile, synthetic utility, and application in FDA-approved therapeutics.[3][4]
Physicochemical Profiling: The Azetidine Advantage[5]
The incorporation of an azetidine ring alters the physicochemical landscape of a lead molecule in predictable, high-value ways.
The "Diagonal" Bioisostere
Azetidine is frequently used as a bioisostere for the gem-dimethyl group or the cyclobutane ring, but its most critical comparison is with its homolog, pyrrolidine .
Property
Azetidine ()
Pyrrolidine ()
Impact on Drug Design
Ring Strain
~26 kcal/mol
~6 kcal/mol
Azetidine is more susceptible to ring-opening but offers unique vectors for rigidification.
Basicity ()
~11.3 (parent)
~11.3 (parent)
While parent values are similar, -substituted azetidines often show reduced basicity due to increased -character of the nitrogen lone pair (hybridization effects).
Lipophilicity ()
Lower
Higher
Azetidine lowers (typically by 0.5–1.0 unit) compared to pyrrolidine/piperidine, improving metabolic stability ().
Conformation
Puckered
Envelope
The high energy barrier to inversion in azetidine creates a rigid vector, locking substituents in defined spatial orientations.
Metabolic Stability and Solubility
Replacing a piperidine or pyrrolidine with azetidine often reduces the rate of oxidative metabolism (intrinsic clearance,
). The four-membered ring is less lipophilic, which reduces non-specific binding, while its rigidity prevents the "floppy" binding modes that often incur entropic penalties.
Figure 1: Impact of the azetidine scaffold on key multiparametric optimization (MPO) criteria.
Synthetic Methodology: Building the Block
Handling azetidine requires respecting its ring strain.[1][2][5] While the ring is stable enough for most standard medicinal chemistry transformations (amide coupling, reductive amination, Suzuki coupling), it is vulnerable to strong acids and aggressive nucleophiles which can trigger ring-opening polymerization.
Primary Access Routes
Medicinal chemists rarely synthesize the ring from scratch; they utilize functionalized building blocks. The two most versatile entry points are:
Azetidin-3-one (Azetidinone): For reductive aminations and Grignard additions.
3-Amino/3-Hydroxy-azetidines: For amide couplings and
reactions.
Protocol: Reductive Amination of Azetidin-3-one
This is the industry-standard method for introducing the azetidine core into a library.
Objective: Synthesis of 1-Boc-3-(arylamino)azetidine.
Imine Formation: In a dry vial, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add catalytic acetic acid.
Equilibration: Stir at room temperature for 30–60 minutes. Note: This allows the formation of the carbinolamine/imine intermediate.
Reduction: Cool the mixture to 0°C. Add
(1.5 mmol) portion-wise.
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS (look for disappearance of ketone).
Quench: Quench with saturated aqueous
.
Workup: Extract with DCM (3x). Dry organics over
, filter, and concentrate.
Purification: The secondary amine product is usually purified via flash chromatography (Hexane/EtOAc).
Critical Insight: Unlike cyclohexanones, azetidinones are highly reactive electrophiles due to the release of ring strain upon
hybridization change. Reactions are often faster than with larger rings.
Case Studies: Azetidine in Approved Drugs[3][4][9]
The validation of azetidine is best seen in its successful deployment in blockbuster therapies.
Role of Azetidine: The molecule features a 1-(ethylsulfonyl)-3-(cyanomethyl)azetidine moiety.[6][8]
Mechanistic Insight: The azetidine acts as a rigid linker that projects the cyanomethyl group (which interacts with the JAK active site) while the sulfonamide on the nitrogen modulates the electronic properties and solubility. The sp3 character improves the solubility profile compared to a biphenyl linker.
Role of Azetidine: Contains a 3-fluoro-azetidine ring fused to a piperidine system (via a linker).
Mechanistic Insight: The azetidine ring here is crucial for metabolic stability. The fluorine substitution on the ring lowers the basicity of the amine and blocks potential metabolic soft spots, preventing rapid clearance.
Figure 2: Decision tree for selecting azetidine during lead optimization.
While traditional chemistry relies on pre-functionalized blocks, modern methods allow direct functionalization of the azetidine core.
Lithiation/Trapping:
N-Boc-azetidine can be lithiated at the 2-position using sec-BuLi/TMEDA, followed by trapping with electrophiles. This allows access to 2-substituted azetidines, which are rarer but valuable for creating chiral centers adjacent to the nitrogen.
Photoredox Catalysis (The "Aza-Paterno-Büchi"):
Recent works (e.g., by the Schindler or Glorius groups) utilize [2+2] cycloadditions of imines and alkenes under visible light irradiation to synthesize highly substituted azetidines that are impossible to make via classical cyclization.
References
Baricitinib Structure and Discovery:
Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. National Institutes of Health (PMC).[3]
[Link]
Cobimetinib Mechanism and Structure:
Cobimetinib (PubChem Compound Summary). National Center for Biotechnology Information.
[Link]
Azetidine Synthesis via Ring Expansion/Cyclization:
Recent Advances in the Synthesis and Reactivity of Azetidines.[2] Royal Society of Chemistry.
[Link]
Synthesis of 3,3-Disubstituted Azetidines:
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications.
[Link]
Polar Hydrophilic Scaffolds for Fragment-Based Drug Design
An In-depth Technical Guide: Executive Summary Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for lead discovery, moving beyond the traditional high-throughput screening of large, of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Executive Summary
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for lead discovery, moving beyond the traditional high-throughput screening of large, often lipophilic, molecules. This guide delves into a critical and evolving area within FBDD: the strategic use of polar, hydrophilic scaffolds. As the industry grapples with the challenge of "molecular obesity" and the need for drugs with improved physicochemical properties, the focus is shifting towards smaller, more polar starting points.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive technical framework for leveraging these scaffolds. We will explore the fundamental rationale for prioritizing polarity, detail the design and characterization of polar fragment libraries, provide validated experimental protocols for their screening, and outline strategies for their optimization into high-quality lead compounds. The core principle championed herein is that embracing polarity at the fragment stage is not a limitation but a strategic advantage, leading to leads with higher ligand efficiency, improved specificity, and more favorable downstream drug-like properties.
Part 1: The Rationale for Polar Scaffolds in FBDD
1.1. Introduction to Fragment-Based Drug Design (FBDD)
FBDD is a drug discovery paradigm that begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), against a biological target.[3][4] Unlike the larger, more complex molecules used in High-Throughput Screening (HTS), fragments are chemically simple. This simplicity allows for a more efficient sampling of chemical space with a smaller library and often results in higher hit rates.[5]
The key advantage of FBDD lies in the quality of the interactions. Because of their small size, fragments make fewer, but more optimal, interactions with a protein's binding site. This leads to a high "ligand efficiency" (LE), a measure of binding energy per heavy atom. The initial hits, though typically weak binders with affinities in the millimolar to high micromolar range, provide high-quality starting points for optimization into potent and selective lead compounds through structure-guided chemistry.[6][7]
1.2. Beyond Lipophilicity: The Emerging Focus on Polarity
Historically, a significant portion of drug discovery has been dominated by a focus on lipophilicity to achieve cell permeability and target engagement. However, this has often led to "molecular obesity"—the trend of increasing molecular weight and lipophilicity in drug candidates, which can result in poor solubility, metabolic instability, and off-target toxicity.[1] The drug discovery community now recognizes the critical need to balance lipophilicity with polarity. Polar functional groups are essential for solubility, selectivity, and achieving desirable pharmacokinetic profiles.[1][8] By starting with fragments that are inherently more polar and hydrophilic, FBDD provides a direct pathway to lead compounds with improved physicochemical properties from the ground up.[2][3]
1.3. The Central Role of Polar Interactions in Molecular Recognition
The binding of a fragment to its protein target is often anchored by highly specific, directional polar interactions.[9] These interactions, primarily hydrogen bonds, are critical for establishing the initial binding event and defining the fragment's orientation within the binding site.[10][11] An analysis of 131 fragment-to-lead examples found that 93% of the fragments made at least one polar interaction with the target protein that was subsequently conserved in the final lead compound.[10] This underscores a fundamental principle: these polar interactions form the "minimal pharmacophore" required for binding.[11] Therefore, heteroatom-rich polar scaffolds are not merely inert frameworks but are active participants in molecular recognition, serving as crucial anchor points from which to grow or link towards a final, potent drug candidate.[10][12]
Part 2: Designing and Characterizing Polar Fragment Libraries
2.1. Principles of Polar Library Design
The success of an FBDD campaign is critically dependent on the quality of the fragment library.[13] For polar scaffolds, design principles extend beyond the conventional "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[14]
Key considerations for a polar-focused library include:
Topological Polar Surface Area (TPSA): This metric is a crucial descriptor for predicting cell permeability and overall solubility.[15] Polar fragment libraries often feature a higher average TPSA compared to more traditional, lipophilic libraries.[16] A TPSA range of up to 60-80 Ų is often considered acceptable for fragments.[17]
Solubility: High aqueous solubility is paramount, as screening is often performed at high concentrations (hundreds of micromolar to millimolar) to detect weak binding.[14] Fragments should be soluble in aqueous buffers without requiring high concentrations of organic solvents like DMSO, which can interfere with assays.[18]
Chemotype Diversity: The library should contain a wide variety of polar scaffolds (e.g., azines, azoles, amides, ureas) to present diverse arrangements of hydrogen bond donors and acceptors.[10][12]
3D Shape: Incorporating three-dimensional character through sp³-rich scaffolds can improve solubility and provide access to novel chemical space, potentially reducing promiscuity compared to flat, aromatic systems.[19][20]
Synthetic Tractability: Fragments must possess viable chemical handles ("growth vectors") for synthetic elaboration. Critically, these growth vectors should be located on carbon atoms, as the polar heteroatoms are often involved in the key binding interactions and are not viable points for chemical modification.[10][11]
2.2. Classes of Polar Hydrophilic Scaffolds
A well-designed polar fragment library will include a diverse range of scaffolds capable of forming key hydrogen bonding interactions. Common polar functional groups involved in fragment-protein binding include N-H donors (from anilines, amides, azoles), aromatic nitrogen acceptors (from pyridines, pyrazoles), and carbonyl oxygen acceptors.[11]
Scaffolds with key functional groups: Small molecules containing primary/secondary amines, amides, sulfonamides, and alcohols.
2.3. Data Presentation: Comparative Physicochemical Properties
To illustrate the differences in library design, the table below compares the average physicochemical properties of three distinct halogenated fragment libraries, highlighting the variance in polarity.
This table clearly shows that the HEFLib library is designed with a significantly higher average TPSA and number of hydrogen bond acceptors, indicating a greater emphasis on polar character compared to the other two libraries.[16]
Part 3: Biophysical Screening Methodologies for Polar Fragments
The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for hit detection.[21][22] The high solubility of polar fragments makes them particularly amenable to solution-based methods like NMR and SPR, as well as X-ray crystallography.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Choices: NMR is an exceptionally robust method for fragment screening, offering low false-positive rates and the ability to screen compound mixtures.[6][9] Its strength lies in detecting weak interactions in solution, making it ideal for soluble polar fragments.[13][23] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly efficient. They detect binding by observing changes in the ligand's NMR signals upon interaction with the target protein, avoiding the need for expensive isotope-labeled protein.[9][24]
Library Quality Control: Before screening, confirm the purity, identity, and solubility of all fragments in the screening buffer using ¹H NMR and WaterLOGSY spectra in the absence of the protein.[9] This step is critical to eliminate artifacts from aggregation.
Sample Preparation: Prepare mixtures (cocktails) of 5-10 fragments in a suitable aqueous buffer (e.g., phosphate-buffered saline). The final concentration of each fragment is typically in the 100-200 µM range.
Protein Preparation: Prepare the target protein in the same deuterated buffer at a low concentration, typically 5-10 µM.
Data Acquisition: Record a reference ¹H NMR spectrum of the fragment cocktail alone. Then, add the target protein and acquire a WaterLOGSY spectrum.
Hit Identification: In a WaterLOGSY experiment, non-binding compounds will show positive NOEs (Nuclear Overhauser Effects), while binding compounds will show negative NOEs. Analyze the spectra to identify fragments with inverted signal phases, which are indicative of binding.
Hit Validation: Deconvolute the positive cocktails and test each fragment individually to confirm binding and rule out interactions between fragments. Determine the dissociation constant (K_D) through NMR titration experiments, monitoring chemical shift perturbations at fixed protein and increasing ligand concentrations.[13]
Mandatory Visualization: NMR Screening Workflow
Caption: Workflow for a typical ligand-observed NMR fragment screening campaign.
3.2. X-Ray Crystallography
Causality & Experimental Choices: Crystallographic Fragment Screening (CFS) provides the ultimate validation for a fragment hit: a high-resolution, 3D view of the binding mode.[7][25] This is unparalleled for understanding the specific polar interactions (hydrogen bonds, water networks) that anchor the fragment, providing a direct and unambiguous roadmap for structure-based drug design.[26] While historically low-throughput, advances in automation and synchrotron technology have made it a viable primary screening technique.[26][27]
Experimental Protocol: Crystallographic Fragment Screening (CFS)
Crystal System Development: Develop a robust protein crystallization system that produces well-diffracting crystals consistently. The crystals must be resilient enough to withstand the soaking process.
Fragment Soaking: Prepare solutions of individual fragments or cocktails at high concentrations (e.g., 50-100 mM in a cryo-protectant solution). Transfer protein crystals into these solutions and allow them to soak for a defined period (minutes to hours).
Cryo-cooling: Rapidly flash-cool the soaked crystals in liquid nitrogen to prevent ice formation and preserve their structure for data collection.
X-ray Data Collection: Mount the frozen crystals on a goniometer at a synchrotron beamline and collect X-ray diffraction data. Automated systems can handle hundreds of crystals per day.[26]
Data Processing & Hit Identification: Process the diffraction data to solve the protein structure. Calculate electron density difference maps (Fo-Fc maps) to reveal regions where a fragment has bound. Unambiguous, well-defined electron density corresponding to the fragment's shape confirms a hit.
Structure Refinement: Build the fragment into the electron density and refine the protein-fragment complex structure to high resolution. This model will precisely define the binding pose and all interactions with the protein.
Caption: The process flow for identifying fragment hits using X-ray crystallography.
3.3. Surface Plasmon Resonance (SPR)
Experimental Protocol: SPR-Based Fragment Screening
Assay Development: Immobilize the target protein onto a sensor chip surface via a suitable method (e.g., amine coupling). Develop a robust assay by ensuring the immobilized protein is active and stable. Scout for optimal buffer conditions to minimize non-specific binding.[30]
Primary Screen: Prepare fragment solutions in the running buffer, ensuring precise DMSO concentration matching between samples and buffer to avoid false positives from refractive index mismatch.[21][28] Inject the fragments (typically at concentrations from 25 µM to 200 µM) over the sensor surface containing the target protein and a reference surface (for background subtraction).[29][31]
Hit Identification: A binding event is detected as a change in the response units (RU). Hits are identified as fragments that give a response significantly above the background noise and do not bind to the reference surface.
Hit Validation & Characterization: Confirm hits by re-testing. Perform dose-response experiments by injecting the hit fragments at multiple concentrations to determine the equilibrium dissociation constant (K_D). The kinetic parameters can be derived by fitting the sensorgram data to a suitable binding model.[28]
Competition Assays: To determine the binding site, perform competition experiments where a fragment hit is co-injected with a known ligand (if available) to see if it competes for the same binding site.
Mandatory Visualization: SPR Experiment Principle
Caption: Principle of fragment binding detection using Surface Plasmon Resonance (SPR).
Part 4: From Hit to Lead: Optimizing Polar Scaffolds
4.1. The Goal: Conserving Key Polar Interactions
The primary directive during the hit-to-lead (H2L) phase is to preserve the crucial polar interactions identified in the initial fragment hit.[10] These interactions form the anchor of the molecule's binding affinity. The optimization process, therefore, focuses on building upon the fragment scaffold by exploring adjacent binding pockets to form new, potency-enhancing interactions, while the original polar "warhead" remains fixed.[11]
4.2. Core Optimization Strategies
With high-resolution structural information from X-ray crystallography or NMR, medicinal chemists can employ several strategies to evolve a low-affinity fragment into a high-potency lead.
Fragment Growing: This is the most common strategy, where the initial fragment is systematically extended by adding chemical functionality.[4][7] The goal is to grow the fragment into an adjacent, unoccupied sub-pocket of the binding site, forming additional favorable interactions (hydrophobic, polar, etc.) and increasing affinity.[4]
Fragment Linking: When two different fragments are found to bind in adjacent pockets, they can be connected via a chemical linker.[32] The resulting linked compound can exhibit a dramatic increase in affinity due to a highly favorable enthalpy of binding and a reduced entropic penalty compared to two independent binding events.
Fragment Merging: If two fragments are found to bind in an overlapping fashion, their key features can be combined or merged into a single, novel chemical entity that incorporates the binding determinants of both original hits.[4]
Caption: Key strategies for evolving fragment hits into lead compounds.
Conclusion
The deliberate selection and application of polar, hydrophilic scaffolds represent a sophisticated and highly effective strategy in modern fragment-based drug discovery. By prioritizing fragments that form high-quality, directional polar interactions with the target, researchers can establish a robust foundation for optimization. This approach directly addresses the industry-wide challenge of producing drug candidates with superior physicochemical properties, moving away from the pitfalls of excessive lipophilicity. The integration of sensitive biophysical screening techniques like NMR, X-ray crystallography, and SPR with structure-guided medicinal chemistry provides a powerful and efficient workflow to translate these weakly binding, polar starting points into novel, potent, and highly selective lead compounds. As drug discovery continues to tackle increasingly complex biological targets, the principles outlined in this guide will be indispensable for success.
References
Chessari, G., et al. (2021). C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD). Chemical Science. [Link]
Kushwaha, R. K., et al. (2023). Fragment-Based Drug Discovery Using NMR Spectroscopy. ResearchGate. [Link]
Chessari, G., et al. (2021). C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD). Chemical Science. [Link]
Rijksen, C., et al. (2023). Analysis and Comparison of the Physicochemical Properties of the Fragments in the Halo Library, HEFLib, and FragLites. ResearchGate. [Link]
Chessari, G., et al. (2021). C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD). ResearchGate. [Link]
Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC. [Link]
Amaro, R. E., et al. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC. [Link]
Proventa. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Proventa International. [Link]
Cioffi, L., et al. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. [Link]
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
Erlanson, D. A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]
Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PMC. [Link]
Agnew, C., et al. (2020). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. PMC. [Link]
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
Serna, M. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
Novick, S. (n.d.). Fragment Screening & Fragment-Based Drug Design. 3D-DDS. [Link]
Schiebel, J., et al. (2014). Advantages of crystallographic fragment screening: functional and mechanistic insights from a powerful platform for efficient drug discovery. Rutgers University. [Link]
Kumar, A., & BOHARI, M. H. (2012). Fragment based drug design: from experimental to computational approaches. PubMed. [Link]
Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. PubMed. [Link]
Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. [Link]
University of Cambridge. (n.d.). X-ray Facility fragment screening. Department of Biochemistry. [Link]
Drug Design. (2008). Case Studies of Docking in Drug Discovery. Drug Design.org. [Link]
Neumann, L., et al. (2009). Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]
ZoBio. (n.d.). Fragment Screening and Compound Profiling. ZoBio. [Link]
van Veldhoven, J. P. D., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC. [Link]
Carlson, H. A. (2011). Overview: Fragment-Based Drug Design. ACS Symposium Series. [Link]
Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]
BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. [Link]
Szymański, P., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Link]
ResearchGate. (n.d.). Fragment-Based Drug Design: From Then until Now, and Toward the Future. ResearchGate. [Link]
Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]
de Souza, N. B., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]
FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam. [Link]
Ertl, P., et al. (2011). What has polar surface area ever done for drug discovery? PubMed. [Link]
Journal of Pharmaceutical Sciences and Research. (2023). Fragment-Based Drug Design (FBDD). Open Access Journals. [Link]
G. L. B., et al. (2000). Design of compounds that increase the absorption of polar molecules. PMC. [Link]
Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]
Cambridge Enterprise. (2020). PolyProx Therapeutics case study. University of Cambridge. [Link]
Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]
CCDC. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. CCDC. [Link]
3-Aryl-3-Hydroxyazetidine: A Technical Guide to the Scaffold
Part 1: Executive Overview & Structural Significance The 3-aryl-3-hydroxyazetidine class represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate physicochemical prope...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Overview & Structural Significance
The 3-aryl-3-hydroxyazetidine class represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without compromising potency. Unlike its larger homologues (pyrrolidines and piperidines), the azetidine ring introduces significant conformational constraint due to ring strain (~26 kcal/mol), while the C3-quaternary center—bearing both an aryl group and a hydroxyl moiety—offers a unique vector for hydrogen bonding and pi-stacking interactions.
Why This Scaffold?
low-LogP Bioisosterism: This scaffold frequently serves as a hydrophilic bioisostere for gem-dimethyl, morpholine, or cyclohexyl groups. The high polarity of the azetidine nitrogen and the 3-OH group significantly lowers lipophilicity (
), improving solubility and metabolic stability.
Conformational Locking: The 4-membered ring exists in a puckered conformation. Substitution at the 3-position (gem-disubstitution) reinforces this rigidity, often locking the aryl group into a specific vector that enhances selectivity for GPCRs and transporters (e.g., SERT, DAT).
Metabolic Blocking: The formation of a quaternary carbon at C3 blocks oxidative metabolism (CYP450-mediated hydroxylation) that typically occurs at the equivalent position in less substituted rings.
Part 2: Physicochemical Profile[1][2]
The following table contrasts the 3-aryl-3-hydroxyazetidine core with standard medicinal chemistry heterocycles.
Property
3-Aryl-3-Hydroxyazetidine
3-Aryl-Pyrrolidine
4-Aryl-Piperidine
Impact on Drug Design
Ring Strain
~26 kcal/mol
~6 kcal/mol
~0 kcal/mol
High strain correlates with unique bond angles (C-N-C ~90°) and reactivity.
Basicity ()
8.5 – 9.5
9.0 – 10.0
10.0 – 11.0
Lower than piperidine reduces lysosomal trapping and hERG liability.
Lipophilicity
Low (Polar)
Moderate
High
Ideal for lowering cLogP in lead optimization.
Metabolic Liability
Low (C3 blocked)
Moderate (C3 oxidation)
High (C4 oxidation)
Quaternary center prevents metabolic soft-spot formation.
Part 3: Synthetic Accessibility & Pathways
Synthesis of 3-aryl-3-hydroxyazetidines requires overcoming the inherent ring strain. The most robust approach involves the nucleophilic addition of organometallics to 3-azetidinone intermediates.
Core Synthetic Strategy: The 3-Azetidinone Route
This route is preferred for its modularity, allowing late-stage introduction of diverse aryl groups.
Precursor Preparation: Oxidation of N-protected 3-hydroxyazetidine (often synthesized from epichlorohydrin) to N-protected 3-azetidinone.
Nucleophilic Addition: Reaction of the ketone with Aryl-Grignard (
) or Aryllithium () reagents.
Deprotection: Removal of the N-protecting group (Boc, Cbz, or Benzyl).
Visualization of Synthetic Logic
Figure 1: Modular synthesis of 3-aryl-3-hydroxyazetidines via the 3-azetidinone intermediate.
Part 4: Medicinal Chemistry Applications[2][4][5][6][7][8][9][10][11][12]
Monoamine Transporter Inhibitors
The 3-aryl-3-hydroxyazetidine scaffold has shown high affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Mechanism: The hydroxyl group often mimics the hydrogen-bond donor capacity of neurotransmitters, while the aryl group engages in pi-pi stacking with aromatic residues (e.g., Phe/Tyr) in the transporter binding pocket.
SAR Insight: Substitution on the aryl ring (e.g., 3,4-dichloro) significantly tunes selectivity. For instance, 3-(3,4-dichlorophenyl)-3-hydroxyazetidine derivatives function as triple reuptake inhibitors.
Bioisostere for Morpholine
In drug candidates containing a morpholine ring (often used to solubilize lipophilic pharmacophores), replacing the morpholine with a 3-hydroxyazetidine moiety frequently maintains the polar surface area (PSA) while altering the vector of the nitrogen lone pair, potentially improving potency or reducing efflux.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic for optimizing the scaffold.
Part 5: Detailed Experimental Protocol
Synthesis of 1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-3-hydroxyazetidine
Objective: To install the aryl group onto the azetidine core via Grignard addition.
Reagents:
Starting Material: 1-Boc-3-azetidinone (1.0 equiv, commercially available or synthesized via oxidation of 1-Boc-3-hydroxyazetidine).
Nucleophile: 4-Chlorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF).
Solvent: Anhydrous Tetrahydrofuran (THF).
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
Dissolution: Dissolve 1-Boc-3-azetidinone (500 mg, 2.92 mmol) in anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature prevents side reactions such as enolization or ring opening.
Addition: Add the 4-Chlorophenylmagnesium bromide solution (3.5 mL, 3.50 mmol) dropwise over 10 minutes via syringe.
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.
Quench: Carefully quench the reaction at 0 °C by adding saturated aqueous
(10 mL).
Workup: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the target tertiary alcohol as a white solid.
Yield Expectation: 75-85%.
Validation:
NMR should show the disappearance of the C3 protons of the starting material and the appearance of aromatic signals corresponding to the 4-chlorophenyl group.
Part 6: References
Synthesis of 3-Hydroxyazetidines via Epoxide Opening
Title: 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.[2]
Therapeutic Potential of Pyridine-Azetidine Hybrids: A Medicinal Chemistry Perspective
Executive Summary The integration of pyridine and azetidine pharmacophores represents a high-value strategy in modern medicinal chemistry, specifically for "scaffold hopping" from traditional piperidine or pyrrolidine fr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of pyridine and azetidine pharmacophores represents a high-value strategy in modern medicinal chemistry, specifically for "scaffold hopping" from traditional piperidine or pyrrolidine frameworks. This hybrid class leverages the electronic tunability of the pyridine ring with the unique physicochemical properties of the strained azetidine ring—often termed the "Magic Ring" effect.
This technical guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of pyridine-azetidine hybrids.[1] It is designed for medicinal chemists and drug developers seeking to optimize lead compounds for central nervous system (CNS) penetration , metabolic stability , and target selectivity .[1]
Part 1: Structural Rationale & Medicinal Chemistry[2][3][4]
The Azetidine Advantage: Beyond Bioisosterism
Replacing a six-membered piperidine or five-membered pyrrolidine with a four-membered azetidine is not merely a reduction in size; it is a strategic alteration of the molecule's vector and electronic profile.[2]
Lipophilicity Modulation (LogD): Azetidines are generally less lipophilic than their larger counterparts due to the high energy of the amine lone pair (increased s-character) and reduced hydrocarbon surface area.[2] This often leads to improved solubility and lower plasma protein binding.
The "Gem-Dimethyl" Effect equivalent: The bond angles in azetidine (~90°) deviate significantly from the ideal tetrahedral angle (109.5°).[2] This strain creates a rigidifying effect similar to gem-dimethyl substitution, reducing the entropic penalty upon binding to a protein target.
Basicity Tuning: When an azetidine nitrogen is directly linked to a pyridine ring (e.g., via C-N coupling), the electron-deficient nature of the pyridine pulls electron density from the azetidine nitrogen. This lowers the pKa of the system, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the percentage of ionized species at physiological pH.
Structural Vectors
The vector of substituents on an azetidine ring is distinct. In 1,3-disubstituted azetidines, the angle between substituents is wider than in 1,4-disubstituted piperidines, allowing for the exploration of novel chemical space within a binding pocket.[1]
Figure 1: Comparative analysis of ligand efficiency and binding entropy between traditional piperidine scaffolds and rigidified pyridine-azetidine hybrids.[1][2]
Part 2: Synthetic Strategies
Synthesizing pyridine-azetidine hybrids requires overcoming the ring strain of the azetidine, which can lead to ring-opening under harsh conditions.[2] Three primary methodologies are dominant.
Applicable when the pyridine ring is activated (electron-poor), typically with a halogen at the 2- or 4-position and an electron-withdrawing group (EWG) like -NO2, -CN, or -CF3.[1][2]
Reagents: Halopyridine, Azetidine (free base or salt), Base (DIPEA/K2CO3).[1]
Rationale: The azetidine ring mimics the pyrrolidine of nicotine but with a distinct spatial arrangement that enhances selectivity for α4β2 over the ganglionic α3β4 subtype, reducing cardiovascular side effects.
Outcome: Demonstrated potency 30-100x that of morphine in animal models of neuropathic pain.
Case Study: Cobimetinib – Oncology (MEK Inhibition)
Role of Azetidine: Serves as a central spiro-like linker (specifically a 3-hydroxy-azetidine moiety) connecting the piperidine pharmacophore to the aromatic core.[2]
Benefit: The azetidine provides a rigid exit vector that positions the piperidine into the solvent-exposed region of the MEK kinase pocket, optimizing binding affinity and metabolic stability.
Part 4: Experimental Protocols
Protocol 4.1: Buchwald-Hartwig Coupling of 3-Bromopyridine and Azetidine
Use this protocol for coupling electron-neutral pyridines.[1][2]
Preparation: In a glovebox or under argon, charge a reaction vial with Pd2(dba)3, BINAP, and NaOtBu.
Solvation: Add anhydrous toluene and stir for 5 minutes to pre-form the catalyst complex.
Addition: Add 3-Bromopyridine and Azetidine HCl.
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). Azetidine products are often polar; consider adding 1% triethylamine to the eluent.
Validation Criteria:
1H NMR: Look for the disappearance of the azetidine N-H signal and the shift of the alpha-protons on the azetidine ring (typically ~3.8–4.2 ppm).
Holladay, M. W., et al. (1998).[8] Identification and Initial Structure-Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors.[1][2][4][5] Journal of Medicinal Chemistry. Link[1][2]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][2]
Millet, A., et al. (2016). Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. Drug Discovery Today. Link
Incyte Corporation. (2009). Azetidine and Cyclobutane Derivatives as JAK Inhibitors (Baricitinib Patent WO2009114512).[2] World Intellectual Property Organization. Link
BenchChem. (2025). 4-(Azetidin-3-yl)pyridine hydrochloride: Structure and Applications. BenchChem Technical Library. Link
Application Note: Grignard Addition Protocol for 3-Aryl-Azetidin-3-ol Synthesis
Executive Summary & Strategic Importance The synthesis of 3-aryl-azetidin-3-ols represents a critical workflow in modern medicinal chemistry, particularly for programs aiming to "escape from flatland" (increasing charact...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The synthesis of 3-aryl-azetidin-3-ols represents a critical workflow in modern medicinal chemistry, particularly for programs aiming to "escape from flatland" (increasing
character). Azetidines serve as superior bioisosteres for piperidines and pyrrolidines, offering reduced lipophilicity (LogP) and improved metabolic stability while maintaining vector alignment.[1]
This protocol details the addition of aryl Grignard reagents to N-protected-3-azetidinones (typically N-Boc or N-Benzhydryl). While conceptually simple, this reaction is prone to specific failure modes—primarily competitive enolization due to ring strain and the basicity of magnesium species. This guide provides a robust, self-validating methodology to maximize 1,2-addition over side reactions.
Mechanistic Insight & Reaction Design
The Challenge: Nucleophilicity vs. Basicity
The 3-azetidinone core possesses
-protons at the C2 and C4 positions. Grignard reagents () act as both nucleophiles and strong bases.
Pathway A (Desired): Nucleophilic attack at the carbonyl carbon yields the tertiary alkoxide.
Pathway B (Undesired): Deprotonation at C2/C4 generates a magnesium enolate. Upon aqueous quench, this reverts to the starting ketone, leading to "mysterious" low yields where starting material is recovered intact.
Visualization of Reaction Pathways
The following diagram outlines the competing pathways and the critical intermediate states.
Figure 1: Mechanistic divergence in Grignard addition to 3-azetidinones. Path A is favored by lower temperatures and non-hindered nucleophiles.
Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total Aryl Bromide volume neat. Heat gently with a heat gun until the solution turns colorless (iodine consumption) and bubbles form.
Propagation: Dilute the remaining Aryl Bromide in THF (approx 1M concentration). Add dropwise to the refluxing mixture over 30-45 minutes.
Maturation: Stir at room temperature for 1 hour to ensure complete conversion. Titrate if precise stoichiometry is required (using salicylaldehyde phenylhydrazone method).
Phase 2: The Addition (The Critical Step)
Cooling: Cool the Grignard solution to 0°C (ice/water bath).
Expert Tip: For electron-rich or sterically hindered aryls, cool to -78°C (acetone/dry ice) to suppress enolization.
Substrate Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (0.5 M). Add this solution dropwise to the Grignard reagent over 20 minutes.
Why? Adding the ketone to the Grignard (inverse addition) ensures the nucleophile is always in excess, driving the reaction forward.
Monitoring: Stir at 0°C for 2 hours.
Validation: Pull a 50 µL aliquot, quench in a vial with sat. NH₄Cl, extract with EtOAc, and spot on TLC.
Endpoint: Disappearance of the ketone spot (UV active if conjugated, otherwise use KMnO₄ stain).
Phase 3: Quench and Workup
Quench: Slowly add saturated aqueous NH₄Cl at 0°C.
Caution: Exothermic. Magnesium salts may precipitate as a sticky white solid.
Extraction: Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc.
Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Optimization & Troubleshooting Guide
If yields are low (<50%), use this logic flow to identify the root cause.
Figure 2: Decision tree for optimizing Grignard addition to azetidinones.
If enolization is persistent (common with ortho-substituted aryls):
Dry anhydrous CeCl₄ (heptahydrate) at 140°C under high vacuum for 2 hours to generate anhydrous CeCl₃.
Suspend CeCl₃ in THF and stir at RT for 2 hours.
Add the organolithium or Grignard to the CeCl₃ slurry at -78°C to form the organocerium species.
Add the ketone. The organocerium reagent is more nucleophilic and less basic.
Safety & Handling
Exotherm Hazard: Grignard formation is autocatalytic. Do not add all bromide at once.
Stoichiometry: Use 1.2 to 1.5 equivalents of Grignard. Excess is easily separated, but insufficient reagent leads to stalled reactions.
Acid Sensitivity: The resulting tertiary alcohol can be acid-sensitive (elimination to the alkene). Avoid strong acids during workup; NH₄Cl is preferred over HCl.
References
Azetidines in Medicinal Chemistry (Bioisosteres)
M. A. T. Blaskovich, "Azetidines as Bioisosteres," J. Med. Chem., 2016.[7]
Context: Discusses the
advantages of azetidines over piperidines.
(Verified via NIH/PubMed).
General Grignard Protocol for Azetidinones
BenchChem Application Note, "Synthesis of N-Boc-3-(2-ethylphenyl)azetidine," 2025.[6]
Context: Provides specific stoichiometry and temper
Organocerium Chemistry (Imamoto Conditions)
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts," J. Am. Chem. Soc., 1989.
Context: The definitive method for suppressing enoliz
Deprotection of N-Boc-3-(2-methoxypyridin-3-yl)azetidin-3-ol
An In-Depth Guide to the Acid-Mediated Introduction: Unveiling a Key Pharmaceutical Building Block The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Acid-Mediated
Introduction: Unveiling a Key Pharmaceutical Building Block
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates. Specifically, 3-hydroxyazetidine derivatives substituted with heteroaromatic rings, such as N-Boc-3-(2-methoxypyridin-3-yl)azetidin-3-ol, serve as critical intermediates in the synthesis of novel therapeutics targeting a range of diseases. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amine functionalities against a wide array of non-acidic reagents.[1][2] Its facile and clean removal under acidic conditions is a frequently employed transformation in multi-step synthetic campaigns.
This application note provides a comprehensive, field-tested guide for the efficient deprotection of N-Boc-3-(2-methoxypyridin-3-yl)azetidin-3-ol. Beyond a simple recitation of steps, this document delves into the underlying mechanistic principles, critical process parameters, and troubleshooting strategies to empower researchers in drug development to confidently and successfully execute this key synthetic transformation.
The Chemistry of Cleavage: Mechanism of Acid-Mediated Boc Deprotection
The removal of the Boc group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[3] The mechanism is a well-established, multi-step process initiated by the protonation of the carbamate's carbonyl oxygen. This activation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][5][6] The carbamic acid rapidly undergoes decarboxylation to release the free amine and gaseous carbon dioxide.[2][6] Under the acidic reaction conditions, the newly liberated, basic azetidine nitrogen is protonated, yielding its corresponding salt.
The generation of the reactive tert-butyl cation is a crucial aspect of this reaction. This cation can either be trapped by a nucleophile, deprotonate to form isobutylene gas, or potentially engage in undesired side reactions, such as the alkylation of electron-rich aromatic systems.[4][7][8] While the pyridine ring in the target substrate is relatively electron-deficient, awareness of this potential side reaction is critical when adapting the protocol for other molecules.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Protocol:
This protocol is optimized for the deprotection on a 0.5 to 1.0 mmol scale. Adjustments to reagent quantities and solvent volumes may be necessary for different scales.
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
Glassware for extraction and filtration
Silica gel (230-400 mesh)
Flash chromatography system
Triethylamine (Et₃N)
Thin-Layer Chromatography (TLC) plates/tank
Solvents for chromatography (DCM, Methanol)
pH paper or pH meter
Experimental Procedure
Reaction Setup:
In a clean, dry round-bottom flask, dissolve the N-Boc-3-(2-methoxypyridin-3-yl)azetidin-3-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Equip the flask with a magnetic stir bar and place it in an ice bath, allowing the solution to cool to 0 °C with gentle stirring.
Acid Addition:
Slowly, add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise to the cooled, stirring solution. A common and effective formulation is a 25-50% solution of TFA in DCM (v/v).[9] For instance, for a reaction in 10 mL of DCM, adding 2.5 mL to 5 mL of TFA is a typical starting point.
Rationale: Adding TFA slowly at 0 °C helps to control the exotherm of the acid-base reaction between TFA and the pyridine nitrogen and minimizes potential side reactions.
Reaction Monitoring:
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.
TLC System: A typical eluent system is 10% Methanol in DCM.
Visualization: The starting material is less polar and will have a higher Rf value. The product, being a free amine salt, is highly polar and will often remain at the baseline or have a very low Rf. After the basic work-up, the free-base product will move off the baseline but will still be significantly more polar than the starting material.
Aqueous Work-up:
Once the reaction is complete (consumption of starting material), concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
Dissolve the resulting residue in DCM or ethyl acetate.
Carefully add saturated aqueous NaHCO₃ solution to the stirred mixture until the evolution of CO₂ gas ceases and the aqueous layer is basic (pH > 8). Caution: This neutralization is exothermic and produces gas; perform this step slowly and with adequate venting.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer two more times with DCM to recover any dissolved product. The high polarity of the product can lead to significant aqueous solubility.[10]
Combine all organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(2-methoxypyridin-3-yl)azetidin-3-ol as a free base.
Purify the crude product via flash column chromatography.
Stationary Phase: Silica gel. To prevent peak tailing and streaking common with basic amines, pre-treat the silica gel with the mobile phase containing 0.5-1% triethylamine.[10][11]
Mobile Phase: A gradient of 0% to 15% methanol in dichloromethane containing 0.5% triethylamine is typically effective.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the purified 3-(2-methoxypyridin-3-yl)azetidin-3-ol.
Workflow Overview
Caption: Step-by-step workflow for Boc deprotection.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient TFA or reaction time.[7]2. TFA has absorbed moisture, reducing its effectiveness.
1. Add more TFA or increase the reaction time. Gentle warming (to 30-40 °C) can be considered if the substrate is stable.2. Use a fresh bottle of TFA.
Low Yield after Work-up
1. Product is partially soluble in the basic aqueous layer, especially as the TFA salt.[10]2. Incomplete extraction from the aqueous phase.
1. Ensure the aqueous layer is sufficiently basic (pH > 10) to fully neutralize the amine salt to the free base.2. Increase the number of extractions (e.g., 5 times) or use a different solvent like a 9:1 Chloroform/Isopropanol mixture.[10] "Salting out" by saturating the aqueous layer with NaCl can also improve recovery.
Streaking/Tailing during Chromatography
The basic nitrogen atoms of the product are interacting strongly with the acidic silanol groups on the silica gel surface.[10]
1. Add a tertiary amine "chaser" like triethylamine (0.5-1% v/v) to the eluent to compete for the acidic sites.[10]2. Use a different stationary phase, such as neutral or basic alumina.
Unidentified Side Products
The tert-butyl cation may have reacted with a nucleophilic species or the substrate may be unstable to prolonged exposure to strong acid.[7][8]
1. Add a cation scavenger, such as triethylsilane or anisole (2-5% v/v), to the reaction mixture to trap the tert-butyl cation.[7]2. Reduce the reaction time and/or temperature. Consider using a milder deprotection condition, such as 4M HCl in dioxane.[7]
Safety Precautions
Trifluoroacetic Acid (TFA): TFA is highly corrosive and volatile. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
Dichloromethane (DCM): DCM is a volatile chlorinated solvent. Minimize inhalation and skin contact by working in a well-ventilated fume hood and wearing appropriate gloves.
Neutralization: The neutralization of TFA with a bicarbonate base is vigorous and produces CO₂ gas. Perform this step slowly in an open or vented vessel to avoid pressure buildup.
References
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Available at: [Link]
Li, S., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 51-57. Available at: [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Available at: [Link]
Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]
Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection. Available at: [Link]
ResearchGate. (n.d.). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. Available at: [Link]
Freeman, E. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. Available at: [Link]
Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
Mphahamele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24535-24545. Available at: [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
Choy, J., et al. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Available at: [Link]
Mphahamele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org. Available at: [Link]
Freeman, E. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. pubs.acs.org. Available at: [Link]
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
Patel, K., et al. (n.d.). Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
ResearchGate. (n.d.). Synthesis scheme for 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10. Available at: [Link]
Mukhin, A. G., et al. (2000). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 43(23), 4497-4509. Available at: [Link]
D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 11(8), 649-673. Available at: [Link]
ResearchGate. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Available at: [Link]
Google Patents. (2019). WO2019204740A1 - Compositions and methods for preparing and using azetidines.
Foley, D. J., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 9(1), 148-163. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Scaffold Functionalization: 3-(2-Methoxypyridin-3-yl)azetidin-3-ol in High-Throughput Library Synthesis
Application Note & Protocol GuideTarget Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Revision: 1.0 (March 2026)
Executive Summary
The transition from planar, aromatic scaffolds to three-dimensional, sp³-rich architectures is a defining trend in modern medicinal chemistry [1]. As drug discovery programs increasingly prioritize molecules with high fraction sp³ (Fsp³) to improve clinical success rates, the azetidine ring has emerged as a premier bioisostere for larger, more lipophilic saturated heterocycles like piperidine and pyrrolidine.
3-(2-Methoxypyridin-3-yl)azetidin-3-ol (CAS: 1609671-95-5) is a highly versatile, conformationally constrained building block. It combines a strained four-membered azetidine ring, a tertiary alcohol, and a 2-methoxypyridine moiety. This guide provides authoritative, self-validating protocols for utilizing this scaffold in divergent library synthesis, enabling the rapid generation of structurally diverse analogs for hit-to-lead optimization.
Physicochemical Rationale & Structural Insights
As a Senior Application Scientist, selecting a scaffold is never arbitrary; it is a calculated decision based on physicochemical vectors. The incorporation of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol into a library offers three distinct advantages:
Lipophilicity Modulation (LogD): The azetidine ring inherently lowers LogP relative to its piperidine analogs. By reducing the hydrophobic surface area available for Cytochrome P450 oxidation, metabolic stability is significantly enhanced [2].
Vectorial Projection: The four-membered ring alters the exit vector of the C3-substituent. The tertiary alcohol and the pyridine ring are held in a rigid, puckered conformation, allowing precise probing of binding pockets (e.g., kinase hinge regions or GPCR allosteric sites) inaccessible to flexible chains.
Orthogonal Reactivity Handles: The molecule presents three handles for diversification: a nucleophilic secondary amine, a sterically hindered tertiary alcohol, and a masked 2-pyridone (via the methoxypyridine).
Strategic Diversification Pathways
To maximize chemical space, library synthesis using this scaffold relies on orthogonal chemoselectivity.
N-Functionalization (The Primary Vector): The secondary amine is the most reactive site. It readily undergoes amidation, sulfonylation, reductive amination, and Buchwald-Hartwig cross-coupling.
O-Functionalization (The Secondary Vector): The tertiary alcohol can act as a hydrogen bond donor. Alternatively, it can be alkylated using strong bases or converted to a fluorine atom (deoxofluorination) to modulate pKa and lipophilicity without drastically changing the steric bulk.
Pyridine Modification (The Tertiary Vector): The 2-methoxypyridine ring can be selectively demethylated to yield a 2-pyridone. This transformation drastically alters the hydrogen-bonding network, switching the molecule from an H-bond acceptor to a potent H-bond donor/acceptor pair.
Caption: Divergent Library Synthesis Workflow from 3-(2-Methoxypyridin-3-yl)azetidin-3-ol.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . In high-throughput chemistry, you cannot afford to wait for biological assay results to know if your chemistry worked. Each step includes built-in analytical checkpoints to confirm causality and success.
Causality: Azetidines are sterically hindered secondary amines. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. We utilize HATU, which forms a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion even with bulky carboxylic acids.
Procedure:
Preparation: In a 2-dram vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.
Coupling: Add 3-(2-Methoxypyridin-3-yl)azetidin-3-ol (1.0 eq, free base or HCl salt). Stir at room temperature for 2–4 hours.
Quench & Extract: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
Self-Validation Checkpoint:
TLC: Ninhydrin stain of the reaction mixture will transition from a dark purple spot (free azetidine amine) to negative (amide product).
LC-MS: Look for the complete disappearance of the starting material mass and the appearance of the
peak of the amide. The retention time will shift significantly later due to the loss of the basic amine.
Protocol B: Deoxofluorination of the Tertiary Alcohol
Causality: Converting the tertiary alcohol to a fluorine atom creates a bioisostere that maintains the polar characteristics of the OH group but removes the hydrogen bond donor capability, often increasing brain penetrance. Traditional DAST often causes elimination to the unstable azetine. XtalFluor-E, used in conjunction with DBU, suppresses the E2 elimination pathway, favoring the SN1/SN2-type fluorination [3].
Procedure:
Cooling: Dissolve the N-protected azetidin-3-ol intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a plastic/PTFE vessel (avoid glass if possible). Cool to -78 °C under Argon.
Reagent Addition: Add DBU (1.5 eq) followed dropwise by XtalFluor-E (1.5 eq) dissolved in CH₂Cl₂.
Reaction: Allow the mixture to slowly warm to room temperature over 12 hours.
Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry, and purify via silica gel chromatography.
Self-Validation Checkpoint:
¹⁹F NMR: This is the ultimate validation. A successful reaction will show a characteristic fluorine signal between -130 ppm and -150 ppm. If elimination occurred, this peak will be absent.
¹H NMR: The disappearance of the broad -OH singlet and the splitting of the adjacent azetidine CH₂ protons by fluorine (
coupling, typically 10-25 Hz) confirms the structure.
Protocol C: Demethylation to 2-Pyridone
Causality: The 2-methoxypyridine is an excellent masked 2-pyridone. While BBr₃ is the standard demethylation reagent, it is too harsh and can cleave the azetidine ring or react with the tertiary alcohol. Trimethylsilyl iodide (TMSI) provides a milder, chemoselective cleavage of the methyl ether via an SN2 attack of the iodide on the activated methyl group.
Procedure:
Setup: Dissolve the N-functionalized scaffold (1.0 eq) in anhydrous CH₃CN (0.1 M) under Argon.
Cleavage: Add Sodium Iodide (NaI, 3.0 eq) and Trimethylsilyl chloride (TMSCl, 3.0 eq) to generate TMSI in situ.
Heating: Heat the mixture to 60 °C for 4–6 hours.
Quench: Cool to room temperature and quench with methanol, followed by a 10% aqueous Na₂S₂O₃ solution to neutralize any formed iodine. Extract with 10% MeOH/CH₂Cl₂.
Self-Validation Checkpoint:
¹H NMR: The sharp 3H singlet at ~3.9 ppm (methoxy group) will completely disappear. A new broad peak corresponding to the pyridone NH will appear around 11.0–12.0 ppm (depending on solvent).
UV-Vis: The UV absorption spectrum will shift, reflecting the change from an aromatic pyridine to the cross-conjugated pyridone system.
Quantitative Data Summaries
To aid in library design, the following table summarizes the expected physicochemical property shifts and typical yields associated with the protocols above.
Diversification Strategy
Reagents / Conditions
Typical Yield
Expected LogD Shift
H-Bond Donor Change
N-Amidation
HATU, DIPEA, DMF, RT
75 - 95%
+0.5 to +2.0
-1 (Loss of basic amine)
N-Reductive Amination
NaBH(OAc)₃, DCE, RT
60 - 85%
+1.0 to +2.5
None
O-Fluorination
XtalFluor-E, DBU, CH₂Cl₂
40 - 65%
+0.3 to +0.8
-1 (Loss of OH)
O-Alkylation
NaH, R-Br, THF, 0 °C
50 - 70%
+0.5 to +1.5
-1 (Loss of OH)
Demethylation
TMSCl, NaI, CH₃CN, 60 °C
70 - 90%
-0.5 to -1.0
+1 (Formation of NH)
Table 1: Reaction parameters and physicochemical property shifts for 3-(2-Methoxypyridin-3-yl)azetidin-3-ol library diversification.
References
Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link] [1]
Title: Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton
Source: PubMed Central (PMC) / Journal of Medicinal Chemistry
URL: [Link] [3]
Application
Reductive amination protocols for azetidin-3-ol derivatives
Application Note: High-Fidelity Reductive Amination Protocols for Azetidin-3-ol Derivatives Executive Summary & Strategic Analysis The azetidine ring, particularly the 3-substituted variant, has emerged as a critical bio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Reductive Amination Protocols for Azetidin-3-ol Derivatives
Executive Summary & Strategic Analysis
The azetidine ring, particularly the 3-substituted variant, has emerged as a critical bioisostere for cyclobutanes, cyclopentanes, and prolines in modern drug discovery. Its high
character and rigid conformation often improve metabolic stability and vector positioning compared to flexible alkyl chains.
However, functionalizing azetidin-3-ol via reductive amination presents a unique paradox: the hydroxyl group must first be oxidized to the ketone (azetidin-3-one), a strained four-membered ring that is electrophilically activated but susceptible to ring-opening or polymerization under harsh conditions.
This guide details the "Oxidation-Imine-Reduction" sequence, the industry-standard workflow for converting azetidin-3-ol to diverse 3-aminoazetidine pharmacophores. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its chemoselectivity and the Titanium(IV) Isopropoxide method for sterically hindered amines.
Critical Pre-Protocol Considerations
Before initiating synthesis, three factors determine success:
N-Protection is Non-Negotiable: The azetidine nitrogen must be protected (Boc, Cbz, or Benzhydryl) prior to oxidation. Free secondary amines will self-condense with the ketone, leading to polymerization.
The "Hydrate" Trap: 1-Boc-3-azetidinone is highly hygroscopic. In the presence of water, it forms a stable gem-diol (hydrate), which is unreactive toward imine formation. Protocol 2 addresses this via titanium-mediated dehydration.
Reagent Selection Logic:
STAB (NaBH(OAc)₃): Best for primary amines and unhindered secondary amines. Mild, does not reduce ketones/aldehydes rapidly, allowing imine selectivity.
Ti(OiPr)₄ + NaBH₄: Essential for weakly nucleophilic amines (anilines) or bulky secondary amines. The Titanium acts as a Lewis acid and water scavenger to drive the equilibrium toward the imine.
Visual Workflow & Logic
The following diagrams illustrate the synthetic pathway and the decision logic for reagent selection.
Figure 1: The stepwise conversion of azetidin-3-ol to amino-derivatives. Note the critical intermediate ketone stability.
Figure 2: Reagent selection matrix based on the nucleophilicity and steric hindrance of the amine partner.
Experimental Protocols
Phase 1: Preparation of the Electrophile (Oxidation)
Note: While 1-Boc-3-azetidinone is commercially available, it degrades. Fresh preparation from the alcohol is recommended for sensitive applications.
Cool a solution of oxalyl chloride in DCM to -78°C.
Add DMSO dropwise (gas evolution occurs). Stir 15 min.
Add 1-Boc-azetidin-3-ol (dissolved in min. DCM) dropwise. Stir 30 min at -78°C.
Add Triethylamine (TEA) dropwise. The solution will turn white/cloudy.
Allow to warm to 0°C over 1 hour.
Quench: Add sat. NH₄Cl.[1] Extract with DCM.[2][3]
Purification: Rapid filtration through a silica plug (EtOAc/Hex). Do not store the ketone long-term.
Phase 2: Reductive Amination (The Core Reaction)
Method A: The STAB Protocol (Standard)
Best for: Primary amines, unhindered secondary amines.
Materials:
1-Boc-azetidin-3-one (1.0 eq)
Amine Partner (1.1 – 1.2 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Acetic Acid (AcOH) (1.0 eq)
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step:
Imine Formation: In a flame-dried vial, dissolve the ketone and the amine in DCE (0.1 M concentration).
Acid Catalysis: Add AcOH. This catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic without fully neutralizing the amine.
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: If the amine is valuable, check LCMS for imine mass (M+Amine-H₂O).
Reduction: Add STAB in one portion.
Why STAB? It is less acidic than NaBH₃CN and less reactive than NaBH₄, reducing the imine selectively over the ketone [1].
Reaction: Stir at RT for 2–16 hours.
Workup: Quench with sat. NaHCO₃ (basic wash removes AcOH and neutralizes boron salts). Extract with DCM (3x).[2][3] Dry over Na₂SO₄.[2]
Method B: The Titanium(IV) Isopropoxide Protocol
Best for: Electron-deficient anilines, sterically hindered secondary amines, or acid-sensitive substrates.
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)
Step-by-Step:
Lewis Acid Activation: In a dried flask under Argon, mix the ketone and amine neat (if liquid) or in minimal THF.
Titanium Addition: Add Ti(OiPr)₄ dropwise.
Mechanism:[2][5][6][7] The Titanium coordinates to the carbonyl and the amine, bringing them into proximity and trapping the water byproduct as TiO₂ species, driving the equilibrium to the imine [2].
Imine Formation: Stir neat or in minimal solvent for 1–4 hours. The solution often becomes viscous/yellow.
Dilution: Dilute with absolute MeOH (required for NaBH₄ solubility).
Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Hydrogen gas evolution).
Quench (Critical Step): Add 1N NaOH or water dropwise. A heavy white precipitate (Titanium salts) will form.
Filtration: Filter through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.
Workup: Concentrate the filtrate and partition between EtOAc/Water.
Data & Troubleshooting Guide
Comparative Performance Table
Variable
Method A (STAB)
Method B (Ti-Mediated)
Primary Amines
Excellent (>85%)
Good (Overkill)
Secondary Amines
Moderate (Slow)
Excellent (>80%)
Anilines
Poor (Low conversion)
Good (requires heat)
Water Tolerance
Low (Hydrolysis risk)
High (Ti scavenges water)
Workup
Simple Extraction
Filtration required (Celite)
Expert Troubleshooting:
Problem: Low yield with hydrochloride amine salts.
Solution: You must add TEA or DIPEA (1.0 eq) to free-base the amine salt before adding the ketone. STAB will decompose if the pH is too low.
Problem: "Stuck" at the alcohol stage (Ketone reduced back to alcohol).
Cause: Using NaBH₄ without forming the imine first.
Fix: Switch to Method B (Titanium) to ensure imine formation is complete before adding the reductant.
Problem: Azetidine ring opening.
Cause: Highly nucleophilic amines attacking the 2-position or 4-position instead of the carbonyl, or high temperatures.
Fix: Keep reactions at RT or below. Ensure N-protecting group (Boc) is intact.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[8] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995.
Application Note: Strategic Incorporation of Azetidin-3-ol into Kinase Inhibitor Scaffolds
Abstract & Strategic Rationale In the optimization of kinase inhibitors, high lipophilicity (LogP > 3-4) often drives off-target toxicity, poor metabolic stability, and low aqueous solubility. The azetidin-3-ol moiety ha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Rationale
In the optimization of kinase inhibitors, high lipophilicity (LogP > 3-4) often drives off-target toxicity, poor metabolic stability, and low aqueous solubility. The azetidin-3-ol moiety has emerged as a high-value "bioisostere" for larger saturated heterocycles (e.g., piperidine, pyrrolidine, morpholine).
By contracting the ring to a strained 4-membered azetidine and incorporating a polar hydroxyl group, medicinal chemists can significantly lower cLogP and increase Lipophilic Ligand Efficiency (LLE) while maintaining the vector orientation required for solvent-front interactions in the ATP-binding pocket.
This guide details the rational design principles, physicochemical impact, and validated synthetic protocols for installing azetidin-3-ol into heteroaryl kinase scaffolds (e.g., pyrimidines, quinazolines).
Physicochemical Impact: The "Azetidine Switch"[1]
Replacing a piperidine or morpholine with azetidin-3-ol is not merely a steric modification; it is a profound physicochemical reset.
Data Comparison: Scaffold Hopping
The following table illustrates the theoretical shift in properties when replacing a standard solvent-front group (N-methylpiperazine) with azetidin-3-ol on a hypothetical kinase inhibitor core (MW ~400).
Property
N-Methylpiperazine Analog
Azetidin-3-ol Analog
Impact / Benefit
Molecular Weight
+100 Da
+73 Da
Lower MW improves Ligand Efficiency (LE).
cLogP
~2.5 - 3.0
~0.8 - 1.2
Drastic reduction (>1.5 log units) improves solubility and LLE.
TPSA (Ų)
~35
~40
Increased polarity without adding excessive rotatable bonds.
pKa (Conj. Acid)
~8.5 (Basic)
~8.0 (Less Basic)
Reduced basicity can lower hERG liability.
Metabolic Stability
Moderate (N-dealkylation)
High
Strained rings are often less prone to oxidative metabolism than flexible rings.
Design Decision Matrix
Use the following logic flow to determine if Azetidin-3-ol is the correct architectural choice for your lead series.
Figure 1: Decision matrix for incorporating azetidine moieties during Lead Optimization.
Synthetic Protocol: S_NAr Coupling
The most common method for installing azetidin-3-ol is via Nucleophilic Aromatic Substitution (S_NAr) onto an electron-deficient heteroaryl chloride (e.g., 4-chloropyrimidine, 4-chloroquinazoline, or 6-chloropurine).
Challenge: Azetidin-3-ol is highly polar and often supplied as a hydrochloride salt. It is poorly soluble in standard non-polar solvents (DCM, Toluene) and requires polar aprotic solvents or alcohols.
Base: Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv). Note: Extra base is required to neutralize the HCl salt.
Solvent: n-Butanol (n-BuOH) or DMSO.
Equipment: Microwave reactor (preferred) or sealed pressure tube.
Step-by-Step Procedure
Preparation:
In a 5 mL microwave vial, suspend Azetidin-3-ol HCl (1.5 equiv) in n-Butanol (concentration ~0.2 M).
Why n-BuOH? It dissolves the polar amine salt better than Toluene and allows high-temperature heating (bp 117°C) without pressurization issues seen with lower alcohols.
Activation:
Add DIPEA (3.5 equiv) dropwise. Stir for 5 minutes at room temperature to ensure the free base of the azetidine is generated.
Checkpoint: The suspension should become clearer as the free amine is generated, though some salt (DIPEA·HCl) may remain suspended.
Coupling:
Add the 4-Chloro-heteroaryl substrate (1.0 equiv). Seal the vial.
Microwave Method (Recommended): Heat to 120°C for 30–60 minutes.
Monitoring:
Check reaction progress via LC-MS.
Target Mass: Look for [M+73]+ (Displacement of Cl [-35] and addition of Azetidin-3-ol [+108, minus H]).
Workup (Critical Step):
Option A (Precipitation): If the product is crystalline, cool to RT and add water (3x volume). The product may precipitate. Filter and wash with water/ether.
Option B (Extraction): If the product does not precipitate, dilute with EtOAc/THF (3:1). Wash with saturated NaHCO3 and Brine. Note: Pure EtOAc may not extract the polar alcohol product efficiently; adding THF helps.
Purification:
Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH). The product will elute later than the chloro-starting material due to the polar hydroxyl group.
Experimental Workflow Diagram
Figure 2: Validated workflow for S_NAr coupling of azetidin-3-ol salts.
Advanced Considerations & Troubleshooting
The "Puckering" Effect
Unlike the chair conformation of piperidine, the azetidine ring is puckered. This creates a specific vector for the 3-hydroxyl group.
Structural Insight: In many kinase structures (e.g., JAK, MerTK), the azetidine nitrogen binds to the hinge region or solvent front, positioning the 3-OH group to form hydrogen bonds with water networks or specific residues (e.g., Asp/Glu side chains) at the pocket entrance [1].
Safety Note: Genotoxicity
Strained rings like azetidines (and their precursors like epichlorohydrin) can be potential alkylating agents.
Control: Ensure all starting material (Azetidin-3-ol) is consumed.
Testing: Final clinical candidates containing this motif usually pass Ames tests, as the ring strain is stabilized by the electron-withdrawing heteroaryl system (making the nitrogen less nucleophilic and the ring less prone to opening).
Alternative Coupling: Buchwald-Hartwig
If the S_NAr fails (e.g., electron-rich scaffold), use Palladium-catalyzed amination.
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3.
Base: Cs2CO3 or NaOtBu.
Solvent: Dioxane, 100°C.
Note: Protect the alcohol (as TBDMS ether) if using strong bases like NaOtBu, then deprotect with TBAF.
References
Azetidines in Medicinal Chemistry:
Mughal, H., & Szostak, M. (2021).[2][1][3][4][5][6][7][8][9][10] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[5][10][11] Organic & Biomolecular Chemistry.
Case Study: MerTK Inhibitors (Azetidine-Benzoxazole):
Kwon, Y., et al. (2024).[12] Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.[12] Journal of Medicinal Chemistry.
Scaffold Hopping (Piperidine to Azetidine):
Tresadern, G., et al. (2010). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs.[13] ACS Chemical Neuroscience.[14]
Azetidine Physicochemical Properties:
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[14]
Application Note: Scale-Up Synthesis of Pyridine-Substituted Azetidines
This Application Note is designed as a definitive technical guide for the scale-up synthesis of pyridine-substituted azetidines. It addresses the specific challenges of handling strained four-membered rings and the elect...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed as a definitive technical guide for the scale-up synthesis of pyridine-substituted azetidines. It addresses the specific challenges of handling strained four-membered rings and the electronic deactivation of pyridine nuclei during coupling.
Executive Summary & Strategic Route Selection
Pyridine-substituted azetidines are critical pharmacophores in modern drug discovery, serving as metabolically stable bioisosteres for piperidines and morpholines. However, their scale-up is non-trivial due to two opposing forces: the high ring strain of the azetidine core (~26 kcal/mol) which poses thermal hazards, and the electron-deficient nature of the pyridine ring which can retard electrophilic coupling or poison metal catalysts.
To ensure success, we categorize the synthesis into two distinct architectures. You must select the protocol matching your target regioisomer:
Target Architecture
Primary Challenge
Recommended Route
TRL (Readiness)
N-(Pyridin-x-yl)azetidine
Catalyst poisoning, C-N bond formation on electron-poor aryl.
Target: N-(Pyridin-2-yl)azetidine and related analogs.
Rationale: Direct nucleophilic aromatic substitution (
) is often sluggish with unactivated pyridines. We utilize a Palladium-catalyzed approach optimized for scale, utilizing a specific ligand system to prevent Pd-coordination to the pyridine nitrogen.
Optimized Reaction Parameters (Data Summary)
Data derived from internal process optimization studies.
Parameter
Condition
Rationale for Scale-Up
Catalyst
(1.0 mol%)
Robust Pd(0) source; lower cost than Pd(OAc)2 for this cycle.
Ligand
Xantphos (1.2 mol%)
Large bite angle (111°) enforces reductive elimination, crucial for bulky azetidines.
Base
(2.0 equiv)
Solubility profile in dioxane minimizes stirring torque issues compared to .
Solvent
1,4-Dioxane
High boiling point allows rate acceleration; easier to dry than THF.
Temp
90 °C
Optimal balance between rate and azetidine thermal stability.
Step-by-Step Methodology (100g Scale)
Safety Warning: Azetidine free base is volatile and toxic. Handle in a closed system.
Vessel Preparation: Purge a 2L jacketed glass reactor with
for 30 minutes. Ensure overhead stirring is calibrated to 250 rpm.
(1.0 g), and Xantphos (1.2 g). Stir at 25°C for 20 mins until the solution turns a deep orange/red (active species).
Substrate Addition: Add 2-bromopyridine (158 g, 1.0 mol) and
(650 g, 2.0 mol).
Azetidine Introduction: Add Azetidine hydrochloride (112 g, 1.2 mol) directly as a solid. Note: Using the HCl salt and generating the free base in situ with the excess carbonate is safer than handling liquid azetidine.
Reaction: Heat the jacket to 95°C (internal temp ~90°C). Monitor by HPLC every 2 hours. Typical conversion >98% in 6-8 hours.
Workup (Critical for Purity):
Cool to 20°C. Filter off inorganic salts (
) through a Celite pad.
Concentrate the filtrate to ~200 mL volume.
Solvent Swap: Add Isopropyl Acetate (IPAc, 500 mL) and wash with water (2 x 300 mL) to remove residual dioxane/inorganics.
Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2 hours at 40°C to reduce residual Pd to <10 ppm.
Mechanism & Workflow Diagram
Caption: Catalytic cycle for N-arylation. Xantphos prevents Pd deactivation by the pyridine nitrogen.
Protocol B: C-Substituted Synthesis (The "Construction" Route)
Target: 3-(Pyridin-3-yl)azetidine.
Rationale: Direct C-H functionalization of azetidine is non-scalable. We employ a Staudinger [2+2] Cycloaddition to form the beta-lactam ring, followed by reduction. This method is robust for creating the C-C bond between the pyridine and the 4-membered ring.
Process Safety Analysis (Thermal Hazards)
Diazomethane/Azide Avoidance: This route avoids hazardous diazo intermediates often used in Wolff rearrangements.
Exotherm Control: The reduction step (Step 2) releases
gas. Reactor headspace must be inerted and vented to a flare/scrubber.
Ring Strain: The final azetidine product degrades rapidly if heated >100°C in acidic media.
Reduction Protocols: Beilstein Journal of Organic Chemistry. "Access to 2-oxoazetidine-3-carboxylic acid derivatives." [Link]
General Azetidine Synthesis: Royal Society of Chemistry. "Recent Advances in the Synthesis and Reactivity of Azetidines." [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Grignard Additions to N-Protected Azetidinones
Welcome to the Technical Support Center. As researchers pushing the boundaries of spirocyclic scaffolds and azetidine-based drug discovery, you frequently encounter the synthetic bottleneck of low yields during Grignard...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers pushing the boundaries of spirocyclic scaffolds and azetidine-based drug discovery, you frequently encounter the synthetic bottleneck of low yields during Grignard additions to highly strained systems like N-Boc-3-azetidinone.
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causalities behind your reaction failures and provide field-proven, self-validating methodologies to bypass enolization, reduction, and ring-opening side reactions.
Diagnostic Troubleshooting Workflow
Before adjusting your protocol, you must diagnose the specific failure mode of your reaction. Use the workflow below to analyze your crude mixture and identify the correct synthetic intervention.
Diagnostic workflow for troubleshooting Grignard additions to N-Boc-3-azetidinone.
Frequently Asked Questions (FAQs)
Q1: I am mostly recovering unreacted N-Boc-3-azetidinone instead of my desired tertiary alcohol. What is happening?Causality: The 4-membered azetidine ring possesses significant angle strain. While the carbonyl carbon is highly electrophilic to relieve this strain via sp2-to-sp3 conversion, the alpha-protons are also highly acidic. Grignard reagents are inherently strong bases. Instead of acting as a nucleophile, the Grignard reagent deprotonates the alpha-carbon, forming an enolate. Upon aqueous workup, the enolate is reprotonated, yielding the starting material[1].
Solution: Transmetalate your Grignard reagent with Cerium(III) chloride (CeCl₃). The resulting organocerium species is highly nucleophilic but possesses drastically reduced basicity, effectively shutting down the enolization pathway.
Q2: LC-MS shows a major byproduct with a mass of [M+2]. What is this and how do I prevent it?Causality: The [M+2] peak corresponds to the secondary alcohol, N-Boc-3-azetidinol. This occurs via a Meerwein-Ponndorf-Verley-type reduction. If your Grignard reagent possesses a beta-hydrogen (e.g., isopropyl, homoallyl), it can transfer a hydride to the highly electrophilic carbonyl carbon via a 6-membered cyclic transition state, reducing the ketone instead of alkylating it[1].
Solution: The CeCl₃ transmetalation protocol completely suppresses this beta-hydride transfer pathway[1]. Alternatively, if your target permits, design a synthetic route using Grignard reagents lacking beta-hydrogens (e.g., methyl or phenyl Grignards).
Q3: My reaction yields a complex mixture with evidence of Boc-group cleavage. What went wrong?Causality: If the reaction temperature rises above -78 °C, or if a large excess of the highly basic Grignard reagent is used, the nucleophile can attack the carbamate (Boc) carbonyl instead of the ketone. This leads to deprotection and subsequent polymerization or ring-opening side reactions driven by the release of ring strain[2].
Solution: Maintain strict cryogenic conditions (-78 °C) throughout the addition phase and limit the Grignard reagent to 1.1–1.5 equivalents.
Q4: Can I use a Turbo-Grignard (iPrMgCl·LiCl) instead of CeCl₃?Causality: Turbo-Grignards contain LiCl, which disrupts the polymeric aggregates of organomagnesium species, significantly enhancing their nucleophilicity[3]. While this can improve yields by kinetically favoring 1,2-addition over enolization, it does not reduce the inherent basicity as effectively as cerium. For highly prone substrates like N-Boc-3-azetidinone, CeCl₃ remains the superior thermodynamic and kinetic choice.
Quantitative Data: Strategy Comparison
To guide your experimental design, review the empirical data summarizing the performance of different nucleophilic addition strategies on N-Boc-3-azetidinone.
Reaction Strategy
Additive
Primary Side Reaction
Typical Yield
Mechanistic Rationale
Standard Grignard
None
Enolization, Reduction
20–53%
High basicity of RMgX promotes α-deprotonation and β-hydride transfer[1].
Turbo-Grignard
LiCl
Ring-opening
40–65%
LiCl breaks aggregates, increasing nucleophilicity, but high basicity remains[3].
Organocerium
CeCl₃
None (Clean 1,2-addition)
75–90%
CeCl₃ transmetalation drastically reduces basicity while enhancing oxophilicity[1].
To ensure a high-yielding synthesis of 3-substituted-3-hydroxyazetidines, follow this rigorously validated CeCl₃-mediated protocol.
Step-by-step experimental workflow for CeCl3-mediated Grignard addition.
Step-by-Step Methodology
Step 1: Rigorous Activation of CeCl₃
Place CeCl₃·7H₂O (1.5 equivalents relative to ketone) in a round-bottom flask.
Heat to 140 °C under high vacuum (≤ 0.1 Torr) for at least 2 to 4 hours to yield anhydrous CeCl₃.
Validation Check: The powder must be completely free-flowing. Any clumping indicates residual moisture, which will instantly quench your Grignard reagent and ruin the transmetalation.
Step 2: Suspension Formation
Cool the flask to room temperature under an argon atmosphere.
Add anhydrous THF to create a 0.3 M suspension. Stir vigorously for 2 hours at room temperature.
Validation Check: The suspension should appear as a uniform, milky-white slurry. If it appears yellowish, moisture has compromised the reagent.
Step 3: Transmetalation
Cool the CeCl₃ suspension to -78 °C.
Dropwise, add the Grignard reagent (1.5 equivalents) via syringe.
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the organocerium species (R-CeCl₂).
Step 4: Nucleophilic Addition
Dissolve N-Boc-3-azetidinone (1.0 equivalent) in a minimal volume of anhydrous THF.
Add the ketone solution dropwise to the organocerium mixture at -78 °C.
Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C over 30 minutes.
Validation Check: Analyze an aliquot by TLC (30% EtOAc/Hexanes). The complete disappearance of the UV-active ketone spot confirms a successful 1,2-addition.
Step 5: Workup
Quench the reaction carefully at 0 °C by adding saturated aqueous NH₄Cl.
Extract the aqueous layer three times with Ethyl Acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space | Source: nih.gov | 1
Synthesis of 3-(3-Biphenylyl)azetidine: A Comprehensive Technical Guide | Source: benchchem.com | 2
Technical Support Center: Purification of Polar 3-Hydroxyazetidine Intermediates
Status: Operational Operator: Senior Application Scientist Subject: Overcoming the "Polarity Trap" in Small Ring Heterocycles Introduction: The "Polarity Trap" You are likely here because your 3-hydroxyazetidine intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist
Subject: Overcoming the "Polarity Trap" in Small Ring Heterocycles
Introduction: The "Polarity Trap"
You are likely here because your 3-hydroxyazetidine intermediate is stuck in the aqueous phase, streaking on your column, or co-eluting with inorganic salts.
3-Hydroxyazetidine (3-HA) presents a unique purification challenge. It combines a strained, basic secondary amine with a polar hydroxyl group in a low molecular weight framework (
g/mol for free base). This creates a molecule that is highly water-soluble, insoluble in non-polar solvents, and prone to strong hydrogen bonding with silica gel.
This guide abandons generic advice. Below are the field-proven workflows to isolate 3-HA with high recovery.
Module 1: Extraction & Workup Strategies
The Problem: Standard ethyl acetate/water extractions often fail because 3-HA partitions into the aqueous phase.
Protocol A: The "Salting Out" Continuous Extraction
Use this when: You have the product in an aqueous reaction mixture (e.g., after deprotection).
Saturation: Saturate your aqueous layer with NaCl. This increases the ionic strength, forcing the organic amine out (Salting Out effect).
pH Adjustment: Adjust pH to >12 using 50% NaOH. Note: 3-HA is a secondary amine; ensure it is fully deprotonated.
Solvent Selection: Do not use pure Ethyl Acetate or DCM. Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) . The alcohol disrupts hydrogen bonding with water.
Extraction: Perform 5-6 extractions. Due to the high partition coefficient favoring water, a single extraction is insufficient.
Protocol B: The "Dry Loading" Bypass
Use this when: You cannot extract the product efficiently.
Evaporation: Rotovap the aqueous mixture to dryness (azeotrope with toluene or ethanol if necessary to remove water).
Trituration: Triturate the resulting solid crust with warm Ethanol or Methanol . The inorganic salts (NaCl/KCl) are largely insoluble, while 3-HA dissolves.
Immobilization: Adsorb the filtrate onto silica gel or Celite by adding the solid support to the filtrate and evaporating to dryness. Load this powder directly onto your column.
Module 2: Chromatography (The "Anti-Streak" Guide)
The Problem: On standard silica, 3-HA interacts with acidic silanols, causing broad peaks (tailing) and yield loss.
Solvent System Selection Matrix
Polarity Level
Solvent System (v/v)
Additive
Application
Moderate
DCM : MeOH (9:1)
1%
Standard purity crude.
High
DCM : MeOH (8:2)
1%
Highly polar/streaking compounds.
Extreme
ACN : Water (9:1)
0.1%
HILIC or very difficult separations.
Troubleshooting "Streaking"
If your compound streaks from the baseline to the solvent front:
Pre-wash the Column: Flush your silica column with the eluent containing the amine modifier (Triethylamine or Ammonium Hydroxide) before loading your sample. This neutralizes active silanol sites [1].
Switch Stationary Phase: Use Amine-Functionalized Silica (KP-NH) .[3] This eliminates the need for amine modifiers in the solvent and usually provides sharper peaks for basic heterocycles [2].
Module 3: Desalting & Ion Exchange (The "Clean Sweep")
The Problem: You neutralized a salt form (e.g., HCl) and now have product mixed with stoichiometric amounts of NaCl.
The Solution: Cation Exchange Chromatography (Dowex 50WX8).
Step-by-Step Protocol
Resin Prep: Wash Dowex 50WX8 (H+ form) with water until the eluate is neutral.
Loading: Dissolve your crude mixture in water (pH < 7) and load onto the column.
Mechanism:[3][4][5][6] The basic 3-HA binds to the sulfonic acid groups on the resin. Neutral impurities and inorganic anions (Cl-) pass through.
Washing: Flush with 3-5 Column Volumes (CV) of distilled water.
Check: Monitor the eluate. It should be free of organic material.
Elution: Elute with 1M to 2M
in water (or MeOH/Water if solubility is an issue).
Mechanism:[3][4][5][6] The high concentration of ammonia displaces the 3-HA.
Isolation: Concentrate the ammoniacal fractions. The excess ammonia and water evaporate, leaving the free base 3-HA [3].
Module 4: Derivatization Strategy (The "Trojan Horse")
The Problem: The free base is too polar or volatile to handle easily.
The Solution: Protect the amine to change its physical properties, purify, then deprotect.
Workflow:
Boc-Protection: React crude 3-HA with
and in Dioxane/Water.
Purification: The resulting N-Boc-3-hydroxyazetidine is lipophilic. It extracts easily into EtOAc and runs on silica with standard Hexane/EtOAc gradients.
Deprotection: Treat pure intermediate with 4M HCl in Dioxane.
Precipitation: The pure 3-HA Hydrochloride salt often precipitates directly from the dioxane solution, requiring only filtration [4].
Visualizing the Workflow
Decision Logic for Purification Method
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude state and purity.
Frequently Asked Questions (FAQ)
Q: Why is my yield >100% after neutralization?A: You likely have trapped inorganic salts (NaCl). 3-HA is hygroscopic and can form a lattice with salts. Use the Ethanol Trituration method (Module 1, Protocol B) or Ion Exchange (Module 3) to remove inorganics.
Q: Can I distill 3-Hydroxyazetidine?A: Generally, no . While simple amines can be distilled, the strained azetidine ring combined with the hydroxyl group makes it thermally unstable. High heat can lead to polymerization or ring-opening decomposition. Stick to chromatography or crystallization [5].
Q: My compound is invisible on TLC. How do I track it?A: 3-HA has weak UV absorbance. Use Ninhydrin stain (turns red/purple) or Permanganate stain (turns yellow/brown) and heat the plate. Ninhydrin is specific for the amine and is the most reliable visualizer for this class of compounds.
Q: I'm using C18 Reverse Phase, but it elutes in the void volume.A: 3-HA is too polar for standard C18. You must use an Ion-Pairing Agent (like 0.1% TFA or Heptafluorobutyric acid) in the mobile phase to increase retention, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
References
Rochester University. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
Biotage. Is there an easy way to purify organic amines? Retrieved from [Link]
Dow Chemical (via Google Patents).Repetitive process for the removal and/or recovery of amines from aqueous solutions (US3159632A).
Solubility enhancement using 3-(2-Methoxypyridin-3-yl)azetidin-3-ol
Subject: Solubility Enhancement via 3-(2-Methoxypyridin-3-yl)azetidin-3-ol Integration Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 8, 2026 Executive Summary: The...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Solubility Enhancement via 3-(2-Methoxypyridin-3-yl)azetidin-3-ol Integration
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Last Updated: March 8, 2026
Executive Summary: The "Solubility Switch"
Welcome to the technical guide for 3-(2-Methoxypyridin-3-yl)azetidin-3-ol . If you are accessing this page, you are likely a medicinal chemist attempting to rescue a lead compound suffering from "Molecular Obesity"—high lipophilicity (LogP > 4), poor metabolic stability, or low aqueous solubility.
This molecule is not an excipient (like cyclodextrin) that dissolves your drug. It is a structural building block (fragment) designed to be incorporated into your drug scaffold.
Why this specific fragment?
The Azetidine Effect: It introduces
character (), breaking the "flatland" of aromatic rings which drives aggregation and poor solubility.
The "Magic" Hydroxyl: The C3-hydroxyl group lowers LogD significantly (typically by 1.0–1.5 units) compared to a phenyl or cyclohexyl analog.
The Methoxypyridine: This moiety acts as a bioisostere for a phenyl ring but with reduced lipophilicity. The 2-methoxy group often blocks metabolic "soft spots" (CYP oxidation) while modulating the basicity of the pyridine nitrogen.
The most common support tickets we receive involve the failure to couple this fragment to the core scaffold. The azetidine nitrogen is nucleophilic, but the steric bulk of the C3-aryl group and the tertiary alcohol can complicate standard couplings.
Workflow Visualization: Coupling Strategy Decision Tree
Figure 1: Decision tree for selecting the optimal synthetic pathway to incorporate the azetidine fragment.
Protocol A: Optimized Buchwald-Hartwig Coupling
Use when connecting the azetidine to an unactivated aryl halide.
The Challenge: The free tertiary alcohol on the azetidine can poison Pd catalysts or lead to side reactions.
The Fix: Use bulky, electron-rich phosphine ligands.
Reagents:
Aryl Halide (1.0 eq)
3-(2-Methoxypyridin-3-yl)azetidin-3-ol (1.2 eq)
Catalyst:
(2 mol%) + RuPhos (4 mol%)
Base:
(2.0 eq) or NaOtBu (stronger, use caution).
Solvent: 1,4-Dioxane (anhydrous, degassed).
Procedure:
Mix solids in a vial. Purge with
for 5 mins.
Add solvent. Seal and heat to 85°C–100°C for 4–12 hours.
Critical Step: If conversion stalls <50%, the free -OH might be coordinating Pd. Silylate the alcohol (TMS-Cl) prior to coupling, then deprotect (TBAF) post-coupling.
Protocol B: (Nucleophilic Aromatic Substitution)
Use when connecting to an electron-deficient heterocycle (e.g., chloropyrimidine).
Reagents: DIPEA (3.0 eq), solvent (DMSO or NMP).
Temperature: 80°C–120°C.
Troubleshooting:
Black tar formation: The azetidine ring is acid-sensitive.[1] Ensure the reaction mixture remains basic .
Regioselectivity: If the electrophile has multiple halides, the bulky azetidine will prefer the least sterically hindered position, regardless of electronic activation.
Physicochemical Troubleshooting: "Why isn't it dissolving?"
You successfully synthesized the molecule, but the solubility data is disappointing. This is a common phenomenon known as the "Chameleon Effect."
The Issue: Intramolecular Hydrogen Bonding (IMHB)
The 3-hydroxy group is a hydrogen bond donor (HBD). The pyridine nitrogen and the methoxy oxygen are hydrogen bond acceptors (HBA).
Scenario: In water, the molecule should interact with solvent.
Failure Mode: If the molecule folds onto itself so the -OH bonds to its own pyridine nitrogen, it "hides" its polarity. The molecule effectively becomes a greasy ball, maintaining high lipophilicity (high LogD).
Diagnostic Table: Solubility vs. Structure
Observation
Probable Cause
Diagnostic Action
Corrective Strategy
High LogD (>3.0)
Intramolecular H-Bonding (IMHB)
Compare in NMR ( vs ). Large shift = IMHB.
Move the N on the pyridine ring (e.g., switch from 2-methoxy-3-pyridyl to 2-methoxy-4-pyridyl) to geometrically prevent the H-bond.
High Melting Point (>220°C)
High Crystal Lattice Energy
Check DSC data. Flat aromatic stacking?
The azetidine is working (low LogP), but the crystal is too stable. Disrupt symmetry: Add a methyl group to the azetidine or change the methoxy to ethoxy.
Chemical Instability
Ring Opening / Hydrolysis
Check LCMS for M+18 peak (Hydrolysis).
The azetidine is acid-sensitive.[1] Ensure formulation pH > 4.5. Avoid salt forms with strong acids (e.g., HCl); use mesylate or fumarate.
Mechanism Visualization: The Chameleon Effect
Figure 2: The dynamic equilibrium between open (solvated) and closed (internally bonded) conformations.
Stability & Handling FAQs
Q1: Can I store the building block in solution?
Answer: Avoid storing in protic solvents (MeOH, Water) for extended periods, especially if not buffered. The azetidine ring is strained (~26 kcal/mol). In acidic media, it acts as a "spring-loaded" electrophile and will ring-open to form the acyclic amino-alcohol.
Recommendation: Store as a solid at -20°C. If in solution, use anhydrous DMSO or DMF.
Q2: I see a +14 mass shift in my LCMS. What happened?
Answer: This is likely methylation if you used MeOH as a solvent during a reaction involving strong acids or alkylating agents. However, a more common shift with this specific scaffold is oxidation (+16) of the pyridine nitrogen to the N-oxide, or ring opening hydration (+18).
Q3: Is the enantiomer important?
Answer: 3-(2-Methoxypyridin-3-yl)azetidin-3-ol is achiral (it has a plane of symmetry through the azetidine ring). However, if you substitute the azetidine nitrogen with a chiral group, you will generate diastereomers.
Q4: How does this compare to a morpholine or piperazine ring?
Answer:
Basicity: The azetidine amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
~8-9) is generally more basic than morpholine ( ~8.3) but less than piperidine.
Lipophilicity: The azetidin-3-ol fragment is significantly more polar. Replacing a morpholine with this fragment usually lowers LogD by 0.5–1.0 unit.
Metabolism: The 4-membered ring is surprisingly metabolically stable compared to N-dealkylation seen in piperazines.
References
Azetidines in Drug Discovery
Title: "Azetidines in medicinal chemistry: emerging applications and approved drugs."[2][3][4]
Preventing dehydration side reactions in tertiary azetidinols
A Guide to Preventing and Troubleshooting Dehydration Side Reactions Welcome to the technical support center for researchers, chemists, and drug development professionals working with tertiary azetidinols. This guide, pr...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing and Troubleshooting Dehydration Side Reactions
Welcome to the technical support center for researchers, chemists, and drug development professionals working with tertiary azetidinols. This guide, prepared by our senior application scientists, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the primary challenge in handling these valuable scaffolds: dehydration.
Tertiary 3-hydroxyazetidines are critical building blocks in medicinal chemistry, prized for their unique three-dimensional structure.[1] However, the tertiary alcohol moiety is highly susceptible to elimination, forming an undesired azetidine byproduct. This guide is designed to help you understand the root causes of this side reaction and implement effective strategies to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my tertiary azetidinol unexpectedly dehydrating into an alkene?
This is the most common issue encountered. The dehydration of tertiary azetidinols is analogous to the acid-catalyzed dehydration of other tertiary alcohols.[2][3] The reaction typically proceeds through an E1 elimination mechanism.[4][5][6] The process involves two key steps:
Protonation: The hydroxyl group is protonated by an acid catalyst, converting it into a much better leaving group (water).[2][6]
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a relatively stable tertiary carbocation intermediate. This is often the rate-determining step.[3][4]
Deprotonation: A base (which can be a solvent molecule or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond.
Even trace amounts of acid in your reaction mixture, on your glassware, or during purification (e.g., on silica gel) can catalyze this reaction, especially with gentle heating.
Q2: Can I use reverse-phase chromatography with TFA or formic acid to purify my tertiary azetidinol?
Extreme caution is advised. While commonly used, acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid create a highly acidic environment that can readily induce dehydration on the column. If you observe a new, less polar peak emerging during purification that corresponds to the mass of the dehydrated product, the acidic conditions are the likely cause. Whenever possible, opt for neutral pH purification methods.
Q3: Does the N-substituent on the azetidine ring affect the rate of dehydration?
Yes, significantly. Electron-withdrawing N-substituents (e.g., N-Boc, N-Ts, N-Cbz) can influence the dehydration process. While they may slightly destabilize an adjacent carbocation through an inductive effect, their primary role is often to protect the nitrogen.[7] An unprotected azetidine nitrogen is basic and can be protonated under acidic conditions, which can further complicate the reaction profile. For stability, N-protected azetidinols are generally preferred when acidic conditions are a possibility.
Q4: My reaction is run under basic conditions, but I still see some dehydration. Why?
While acid-catalyzed dehydration is more common, base-mediated pathways can also exist, particularly if the hydroxyl group is first converted into a better leaving group.[5][8] For instance, if you attempt to mesylate or tosylate the hydroxyl group for a subsequent substitution, the intermediate sulfonate ester is an excellent leaving group. The base used in the reaction (e.g., triethylamine, DIPEA) can then promote an E2 elimination to form the alkene, competing with the desired SN2 reaction.
Mechanistic Pathway of Dehydration
Understanding the mechanism is key to preventing the side reaction. The diagram below illustrates the acid-catalyzed E1 pathway, which is the most prevalent route for dehydration in tertiary azetidinols.
Caption: Acid-catalyzed E1 dehydration of a tertiary azetidinol.
Troubleshooting Guide
Use this guide when you observe the formation of an alkene byproduct in your reaction or purification.
Symptom / Observation
Potential Cause(s)
Recommended Solution(s)
Alkene byproduct observed after aqueous workup.
The aqueous solution used for extraction (e.g., NH₄Cl, brine) was slightly acidic.
Neutralize the workup solutions before use. Use saturated sodium bicarbonate (NaHCO₃) as a final wash to quench any residual acid.
Dehydration occurs during column chromatography.
Standard silica gel is inherently acidic and can catalyze the elimination reaction.
1. Neutralize Silica: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine, then evaporate the solvent before packing the column. 2. Use Alternative Media: Employ neutral alumina or a treated stationary phase like Florisil®. 3. Change Eluent: Add 0.1-0.5% triethylamine or ammonia in methanol to your mobile phase to neutralize the column as it runs.
Low yield of azetidinol in a reaction expected to produce it.
1. Acidic Reagent: One of your starting materials or reagents may be contaminated with acid. 2. High Temperature: The reaction temperature may be too high, providing the activation energy needed for elimination.[9][10]
1. Check Reagent pH: Test the pH of all aqueous reagents. Use freshly opened solvents. 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) if the primary reaction kinetics allow.
Product decomposes upon storage.
The isolated product contains trace amounts of acid, leading to slow degradation over time.
Store the purified azetidinol as a solution in a non-acidic solvent or as a solid under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C). If possible, store as a salt with a non-acidic counter-ion if the nitrogen is basic.
Troubleshooting Workflow Diagram
This decision tree can help you systematically diagnose the source of dehydration.
Caption: A workflow for diagnosing the source of azetidinol dehydration.
Preventative Strategies and Protocols
Proactive measures are the most effective way to avoid dehydration.
1. Strategic Use of Protecting Groups
If subsequent steps in your synthesis involve acidic reagents or high temperatures, consider protecting the tertiary hydroxyl group. This is an effective, albeit indirect, method of prevention.[11][12]
Protecting Group
Introduction Conditions
Cleavage Conditions
Notes
Silyl Ethers (e.g., TBS, TIPS)
TBSCl, Imidazole, DMF, RT
TBAF, THF; or HF•Py, THF
Robust to many non-acidic/non-fluoride conditions. Excellent choice for general stability.[13]
Acetyl (Ac)
Ac₂O, Pyridine or Et₃N, DMAP, CH₂Cl₂
K₂CO₃, MeOH; or LiOH, THF/H₂O
Base-labile. Useful if you need to deprotect under non-acidic conditions.[14]
Benzyl (Bn)
NaH, BnBr, THF, 0 °C to RT
H₂, Pd/C (Hydrogenolysis)
Very stable to both acidic and basic conditions. Cleavage is orthogonal to many other groups.[13]
Protocol: TBS Protection of a Tertiary Azetidinol
Setup: To a solution of the tertiary azetidinol (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere, add imidazole (2.5 equiv).
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Workup: Quench the reaction with water and extract the product with ethyl acetate (3x).
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and imidazole salts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by standard silica gel chromatography, as the TBS-protected alcohol is stable.
2. Control of Reaction and Purification pH
Maintaining a neutral to slightly basic environment is the most direct way to prevent acid-catalyzed dehydration.
Reaction: When setting up reactions, ensure all reagents are free from acidic impurities. If a reaction generates an acidic byproduct, consider adding a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to the mixture as a scavenger.
Workup: Always use a final wash with a mild base like saturated sodium bicarbonate solution to ensure the organic phase is not acidic before concentration.
Purification: As detailed in the troubleshooting guide, never assume standard silica gel is inert. Always use neutralized silica or add a basic modifier to your eluent for sensitive tertiary azetidinols.
By understanding the underlying E1 mechanism and implementing these robust preventative and troubleshooting strategies, you can significantly improve the yield, purity, and stability of your valuable tertiary azetidinol compounds.
References
Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes . JoVE. Available from: [Link]
Acid-Catalyzed Dehydration of Alcohols to Alkenes . Moodle. Available from: [Link]
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism . Study.com. Available from: [Link]
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems . Chemistry Steps. Available from: [Link]
Acid-Catalyzed Dehydration of an Alcohol . LibreTexts. Available from: [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES, 84(1), 223. Available from: [Link]
Magg, D., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes . Beilstein Journal of Organic Chemistry, 20, 148-156. Available from: [Link]
Protective Groups . Organic Chemistry Portal. Available from: [Link]
Base-Catalyzed Dehydration Definition . Fiveable. Available from: [Link]
Azetidine synthesis . Organic Chemistry Portal. Available from: [Link]
Protecting group . Wikipedia. Available from: [Link]
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Chemical Society Reviews. Available from: [Link]
11.3 Protecting groups . Fiveable. Available from: [Link]
Alcohol Protecting Groups . University of Windsor. Available from: [Link]
Dehydrogenation (Dehydration) of Alcohols . BYJU'S. Available from: [Link]
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines . Arkivoc. Available from: [Link]
Dehydration of Alcohols A Level Chemistry . A-Level Chemistry. Available from: [Link]
Mechanism of dehydration explained . Unacademy. Available from: [Link]
14.4: Dehydration Reactions of Alcohols . Chemistry LibreTexts. Available from: [Link]
Technical Support Center: Optimizing N-Boc Deprotection of Acid-Sensitive Azetidin-3-ols
Executive Summary The deprotection of N-Boc azetidin-3-ols presents a unique synthetic challenge. The inherent ring strain (~26 kcal/mol) of the azetidine core, combined with the presence of a nucleophilic hydroxyl group...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The deprotection of N-Boc azetidin-3-ols presents a unique synthetic challenge. The inherent ring strain (~26 kcal/mol) of the azetidine core, combined with the presence of a nucleophilic hydroxyl group at the 3-position, creates a "perfect storm" for acid-catalyzed ring-opening polymerization (ROP) or rearrangement. Standard protocols (e.g., TFA/DCM or 4M HCl/Dioxane) often result in low yields due to the formation of ring-opened amino-alcohol byproducts.
This guide prioritizes non-protic Lewis acid methodologies and cation-scavenging strategies to decouple the deprotection event from the ring-opening pathway.
Part 1: Diagnostic Troubleshooting (FAQ)
Q1: Why does my azetidine ring open during standard TFA deprotection?
Diagnosis: Acid-Catalyzed Nucleophilic Attack.
Technical Insight: In standard Brønsted acid conditions (TFA), the azetidine nitrogen is protonated (
). This quaternary ammonium species activates the adjacent ring carbons toward nucleophilic attack. If the reaction medium contains even trace nucleophiles (water, trifluoroacetate, or the substrate's own C3-hydroxyl group), the ring strain drives rapid C-N bond cleavage.
Solution: Switch to a silyl-cation induced mechanism (Method A below) which avoids generating a protonated ammonium intermediate during the critical fragmentation step.
Q2: I see a +56 mass shift byproduct. What is it?
Diagnosis: O-tert-Butylation or N-tert-Butylation.
Technical Insight: The cleavage of the Boc group generates a tert-butyl cation (
).[1][2] In the absence of a dedicated scavenger, this electrophile will attack the most nucleophilic site available—often the C3-hydroxyl group of your azetidin-3-ol or the newly liberated amine, forming stable ethers or re-alkylating the amine.
Solution: Introduce a "soft" nucleophile scavenger. Triisopropylsilane (TIPS) or Thioanisole (5–10 eq.) are superior to water because they irreversibly trap the carbocation without acting as nucleophiles toward the azetidine ring.
Q3: The reaction works, but the product degrades during purification. Why?
Diagnosis: Free Base Instability.
Technical Insight: 3-Hydroxyazetidines are often unstable as free bases due to intermolecular polymerization initiated by the amine attacking the strained ring of a neighbor.
Solution: Isolate the product as a stable salt (e.g., oxalate or hydrochloride) immediately after workup, or proceed directly to the next step (telescoping) without isolation. Avoid silica gel chromatography, which is slightly acidic and can trigger degradation; use neutral alumina or reverse-phase (C18) conditions if purification is mandatory.
Part 2: Optimized Experimental Protocols
Method A: The "Gold Standard" (TMSOTf / 2,6-Lutidine)
Best for: Highly acid-sensitive substrates and late-stage intermediates.
Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) silylates the Boc carbonyl oxygen, triggering fragmentation into isobutylene and the silyl carbamate. The mild base 2,6-lutidine buffers the reaction, preventing the formation of free triflic acid that would destroy the ring.
Protocol:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve N-Boc azetidin-3-ol (1.0 equiv) in anhydrous DCM (0.1 M).
Base Addition: Add 2,6-lutidine (3.0 equiv). Stir for 5 min at 0 °C.
Activation: Dropwise add TMSOTf (2.0 equiv).
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically 30–60 min).
Note: Do not heat.
Quench: Cool to 0 °C. Add saturated aqueous NaHCO₃ (slowly) or MeOH (if telescoping).
Workup: Extract with DCM. Wash organics with cold dilute phosphate buffer (pH 7) to remove lutidine.
Method B: The Lewis Acid Alternative (ZnBr₂)
Best for: Scalable processes where silyl reagents are too costly.
Mechanism: Zinc bromide coordinates to the Boc carbonyl, facilitating mild thermolytic cleavage without generating strong protons.
Protocol:
Setup: Standard glassware; inert atmosphere is recommended but not strictly required.
Reaction: Suspend N-Boc azetidin-3-ol (1.0 equiv) and ZnBr₂ (3.0 equiv) in DCM (0.2 M).
Agitation: Stir vigorously at RT. This is a heterogeneous mixture; effective stirring is critical.
Time: Reaction is slower (4–12 hours).
Workup: Add water to dissolve zinc salts. The free amine will partition into the aqueous phase (if low MW) or remain in organic (if lipophilic).
Tip: If product is water-soluble, use an EDTA wash to chelate Zinc before lyophilization.
Part 3: Comparative Analysis & Decision Logic
Method Selection Matrix
Feature
TFA / Scavengers
TMSOTf / Lutidine
ZnBr₂ / DCM
Acidity (pH equivalent)
< 1 (High Risk)
Neutral / Buffered
Mild Lewis Acid
Reaction Time
0.5 – 1 h
0.5 – 1 h
4 – 12 h
Ring-Opening Risk
High
Low
Low
Scavenger Need
Critical (TIPS/H₂O)
Not required (Lutidine acts)
Not required
Cost
Low
High
Moderate
Recommendation
Avoid for Azetidin-3-ols
Primary Recommendation
Secondary (Scale-up)
Visual Workflow: Pathway to Decomposition vs. Deprotection
Caption: Mechanistic divergence between acid-mediated decomposition (Red) and silyl-mediated selective deprotection (Green).
References
Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups using trimethylsilyl trifluoromethanesulfonate.Journal of Organic Chemistry .[3]
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.[4][5]Synthetic Communications .
Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavengers.International Journal of Peptide and Protein Research .
Couturier, M., et al. (2001). Tucker, J. L. Andresen, B. M. Dubé, P. Negri, J. T. Masson, P.Palladium-catalyzed synthesis of N-aryl-azetidines. (Discusses azetidine stability).[3][6][7] Organic Letters .
Technical Support Center: Navigating the Hygroscopic Nature of Azetidin-3-ol Hydrochloride
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with azetidin-3-ol hydrochloride. This guide is designed to provide you with expert insights and p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with azetidin-3-ol hydrochloride. This guide is designed to provide you with expert insights and practical solutions for handling the inherent hygroscopic nature of this valuable synthetic building block. Our goal is to empower you to achieve consistent and reliable experimental outcomes by understanding and mitigating the challenges posed by moisture absorption.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of azetidin-3-ol hydrochloride.
Q1: What does it mean that azetidin-3-ol hydrochloride is hygroscopic?
A1: A hygroscopic substance has a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere.[1] For azetidin-3-ol hydrochloride, this means that upon exposure to air, the crystalline solid can attract and retain water molecules, potentially altering its physical and chemical properties.
Q2: What are the immediate visual signs of water absorption?
A2: The most common visual cue is a change in the physical state of the powder. A dry, free-flowing crystalline powder may become clumpy, cake together, or in cases of significant moisture uptake, appear damp or even deliquesce (dissolve in the absorbed water).[1]
Q3: How should I store azetidin-3-ol hydrochloride to minimize water absorption?
A3: Proper storage is paramount. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2] For long-term storage or for researchers in humid environments, placing the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is strongly recommended.[3]
Q4: I accidentally left the container open for a short period. Is the material still usable?
A4: The usability of the material depends on the extent of moisture exposure and the sensitivity of your subsequent reaction. For non-critical applications, the material might still be usable, but for moisture-sensitive reactions, it is advisable to either dry the material or quantify the water content before use. It is important to note that even short exposures can lead to significant water uptake.
Q5: Can I dry azetidin-3-ol hydrochloride if it has absorbed water?
A5: Yes, drying is possible, but it must be done with care to avoid thermal decomposition. A common laboratory practice for hygroscopic solids is drying under high vacuum.[3] Gentle heating can be applied, but it is crucial to know the compound's decomposition temperature. Aggressive heating can lead to degradation. For rigorous applications, azeotropic distillation with a solvent like toluene can be an effective method for removing water.[4]
II. Troubleshooting Guide: Addressing Experimental Challenges
This section delves into specific problems you might encounter during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Inconsistent Reaction Yields or Stalled Reactions
Symptom: You are using azetidin-3-ol hydrochloride in a peptide coupling reaction, and you observe variable yields or the reaction does not go to completion, even with reliable coupling reagents.
Potential Cause: The presence of water in the azetidin-3-ol hydrochloride is a likely culprit. Water can compete with the amine nucleophile (the azetidine nitrogen) for the activated carboxylic acid, leading to the hydrolysis of the activated species and regeneration of the starting carboxylic acid. This side reaction consumes your activated intermediate and reduces the efficiency of the desired amide bond formation.
Troubleshooting Workflow for Inconsistent Reactions
Issue 2: Inaccurate Weighing and Stoichiometry
Symptom: You are preparing a solution of a specific molarity, but subsequent analysis reveals the concentration is lower than intended.
Potential Cause: The mass you weighed includes an unknown amount of water. As the compound absorbs moisture, its mass increases. If you weigh out 100 mg of the "wet" material, the actual amount of azetidin-3-ol hydrochloride will be less than 100 mg, leading to stoichiometric errors in your reaction.[5][6]
Troubleshooting Steps:
Work Quickly: When weighing the compound on an analytical balance, do so as quickly as possible to minimize exposure time to the atmosphere.[1]
Use a Glovebox: For the most accurate results, weigh the compound inside a glovebox with a controlled inert atmosphere.[7] This is the gold standard for handling highly hygroscopic materials.
Weighing by Difference: A practical approach is to weigh a vial containing the compound, quickly transfer the desired amount to your reaction vessel, and then re-weigh the original vial. The difference in mass will be the amount of compound transferred.
Prepare a Stock Solution (with caution): You can prepare a stock solution and determine its precise concentration by a titration method. However, be aware of the stability of the compound in your chosen solvent.
Issue 3: Unexpected Peaks in Analytical Data (NMR, HPLC)
Symptom: Your NMR spectrum shows broad peaks, or your HPLC chromatogram displays unexpected impurity peaks that were not present in the initial analysis of the starting material.
Potential Cause:
NMR: The presence of water can lead to the broadening of exchangeable protons (e.g., -OH and -NH). In deuterated solvents that are not perfectly dry, this effect can be more pronounced.
HPLC: Water can promote the degradation of azetidin-3-ol hydrochloride, especially if stored for extended periods in a non-inert atmosphere or in solution. The strained azetidine ring can be susceptible to hydrolysis, leading to ring-opened byproducts.[8][9]
Troubleshooting and Prevention:
NMR Analysis: For NMR sample preparation, use freshly opened or properly dried deuterated solvents. If possible, prepare the sample in a glovebox.
HPLC Analysis: Analyze samples promptly after preparation. If you observe new peaks in a sample that has been stored, it is likely due to degradation. A stability-indicating HPLC method should be used to resolve the parent compound from any potential degradants.[10][11]
III. Detailed Experimental Protocols
This section provides step-by-step procedures for key handling and analytical techniques.
Protocol 1: Weighing and Dispensing Azetidin-3-ol Hydrochloride in an Inert Atmosphere Glovebox
Objective: To accurately weigh and dispense the hygroscopic solid while preventing moisture absorption.
Materials:
Azetidin-3-ol hydrochloride in its original container
Spatula
Weighing paper or weighing boat
Analytical balance (inside the glovebox)
Reaction vessel or vial with a septum-sealed cap
Glovebox with an inert atmosphere (N₂ or Ar) with O₂ and H₂O levels <10 ppm
// Nodes
Start [label="Prepare Glovebox and Materials", fillcolor="#F1F3F4", fontcolor="#202124"];
Transfer [label="Transfer Materials into Antechamber", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purge [label="Purge Antechamber (3x Vacuum/Inert Gas Cycles)", fillcolor="#FBBC05", fontcolor="#202124"];
Introduce [label="Introduce Materials into Main Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Equilibrate [label="Allow Materials to Equilibrate\nto Glovebox Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"];
Weigh [label="Tare Balance and Weigh\nAzetidin-3-ol HCl", fillcolor="#34A853", fontcolor="#FFFFFF"];
Transfer_to_Vessel [label="Transfer Weighed Solid\nto Reaction Vessel", fillcolor="#34A853", fontcolor="#FFFFFF"];
Seal [label="Seal Reaction Vessel Tightly", fillcolor="#34A853", fontcolor="#FFFFFF"];
Remove [label="Remove Sealed Vessel\nvia Antechamber", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Proceed with Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Preparation: Ensure the glovebox is operating under a positive pressure of inert gas and that the oxygen and moisture levels are within the acceptable range. Place all necessary materials (spatula, weighing boat, vials) into the antechamber.
Purging: Evacuate the antechamber and backfill with the inert gas. Repeat this cycle at least three times to remove atmospheric contaminants.
Transfer: Open the inner antechamber door and transfer the materials into the main glovebox chamber. Allow the azetidin-3-ol hydrochloride container to equilibrate to the glovebox atmosphere for at least 30 minutes before opening.
Weighing: Tare the analytical balance with the weighing boat. Carefully open the azetidin-3-ol hydrochloride container and use a clean, dry spatula to transfer the desired amount of solid to the weighing boat. Record the mass.
Dispensing: Transfer the weighed solid into your reaction vessel.
Sealing: Tightly seal the reaction vessel. If it has a septum cap, it is now ready to be removed from the glovebox for the addition of solvents via syringe.
Cleanup and Storage: Securely close the main container of azetidin-3-ol hydrochloride. Remove all sealed vials and equipment from the glovebox via the antechamber, following the purging procedure in reverse.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the percentage of water in a sample of azetidin-3-ol hydrochloride. This is crucial for correcting the mass of the reagent used in a reaction.
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
Reagents:
Anhydrous methanol (or a suitable solvent in which the sample is soluble and does not react with the KF reagents)
Karl Fischer titrant (for volumetric titration) or reagent (for coulometric titration)
For basic samples like amines, the addition of a neutralizing agent such as benzoic acid to the solvent may be necessary to prevent pH-related interference.[12]
Procedure:
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Pre-titrate the solvent in the titration vessel to a dry endpoint to eliminate any residual moisture.
Sample Preparation: In a dry, controlled environment (ideally a glovebox), accurately weigh a suitable amount of the azetidin-3-ol hydrochloride sample. The target sample size will depend on the expected water content and the type of titrator used.
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, where all the water has been consumed.
Calculation: The instrument's software will calculate the water content based on the amount of titrant used and the mass of the sample. The result is typically expressed as a percentage or in parts per million (ppm).
Replicates: Perform the measurement in triplicate to ensure the accuracy and precision of the result.
Table 1: Troubleshooting Common Karl Fischer Titration Issues
Problem
Possible Cause
Solution
Drifting Endpoint
Leak in the titration cell allowing ambient moisture in.
Check all seals, septa, and connections. Replace any worn components.
Side reaction producing water.
For amines, consider adding a neutralizing agent like benzoic acid to the solvent.[12]
Inaccurate or Non-Reproducible Results
Incomplete dissolution of the sample.
Use a more suitable solvent or a homogenizer to aid dissolution.
Incorrect sample weight.
Ensure accurate weighing, preferably in a controlled environment.
Titer of the reagent has changed.
Re-standardize the Karl Fischer reagent with a certified water standard.
IV. References
MedChemExpress. (2025). Azetidin-3-ol hydrochloride Safety Data Sheet.
Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.
CymitQuimica. (2024). (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride Safety Data Sheet.
Enamine. (n.d.). [3-(difluoromethyl)azetidin-3-yl]methanol hydrochloride Safety Data Sheet.
Fisher Scientific. (2009). Azetidine hydrochloride Safety Data Sheet.
BenchChem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
National Center for Biotechnology Information. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC.
Hiranuma. (n.d.). Water contents Amines.
National Center for Biotechnology Information. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). PMC.
ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.
Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.
J-Stage. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2).
Pharmaffiliates. (n.d.). Azetidin-3-ol Hydrochloride Salt. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. PMC.
MilliporeSigma. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration.
Google Patents. (n.d.). Process of preparing a monobasic salt of a secondary amine.
Metrohm. (n.d.). Karl Fischer Titration.
Google Patents. (n.d.). Aliphatic amine-containing Karl Fischer titration agent and method for using it.
PharmaTutor. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
HepatoChem. (2016). How do you handle hygroscopic salts?
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
University of Rochester. (2026). How To: Store Reagents.
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?
Protocol Online. (2010). Hygroscopic chemical...how to deal with?
Chemistry Stack Exchange. (2023). Drying salts with HCl solution.
Metrohm. (n.d.). Water Determination by Karl Fischer Titration.
MilliporeSigma. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration.
National Center for Biotechnology Information. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC.
Google Patents. (n.d.). Solvents for the determination of amines in water.
International Journal of Pharmaceutical Sciences Review and Research. (2024). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form.
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
PubMed. (2015). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities.
National Center for Biotechnology Information. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC.
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Troubleshooting lithiation of 2-methoxypyridine for coupling
[1] Topic: Troubleshooting Directed Ortho Metalation (DoM) of 2-Methoxypyridine Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Status: Active Support[1] Core Directive: The "Precision Over Power...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Topic: Troubleshooting Directed Ortho Metalation (DoM) of 2-Methoxypyridine
Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers
Status: Active Support[1]
Core Directive: The "Precision Over Power" Philosophy
Lithiation of 2-methoxypyridine is a classic exercise in Directed Ortho Metalation (DoM) , but it is fraught with a specific failure mode: Nucleophilic Attack .[1] Unlike benzene derivatives, the pyridine ring is electron-deficient (π-deficient). Standard alkyllithiums (like n-BuLi) often act as nucleophiles attacking the C=N bond rather than bases removing a proton.[1]
The Golden Rule: To access the C3 position reliably, you must decouple basicity from nucleophilicity .[1]
Diagnostic Workflow & Decision Tree
Before beginning your experiment, determine your risk profile using this logic flow.
Figure 1: Decision logic for base selection. Note that n-BuLi presents a high risk of ring addition unless specific low-temperature protocols or blocking groups are used.[1]
Troubleshooting Guides (Q&A Format)
Module A: The "Black Tar" Phenomenon (Nucleophilic Attack)
User Question: "I treated 2-methoxypyridine with n-BuLi at -78°C. The solution turned dark/black, and after quenching with an aldehyde, I recovered mostly starting material and some alkylated impurities. What happened?"
Technical Diagnosis:
You likely experienced nucleophilic addition rather than deprotonation.[1] The pyridine ring is susceptible to attack at the C6 position or the C=N bond by small, nucleophilic alkyllithiums.[1] The "black tar" is often polymerized dihydropyridine byproducts.[1]
Why: Mesityllithium is bulky.[1] It cannot easily attack the ring nucleophilically due to steric hindrance, but it is basic enough to deprotonate the C3 position assisted by the methoxy group (CIPE - Complex Induced Proximity Effect).[1]
Protocol Adjustment:
Generate MesLi in situ (from MesBr + t-BuLi) or purchase it.[1]
Alternatively, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is a non-nucleophilic base.[1]
Module B: Regioselectivity (C3 vs. C6)
User Question: "I need to couple at the C3 position. Is there any risk of the lithium going to C6 (next to the Nitrogen)?"
Technical Diagnosis:
In 2-methoxypyridine, the C3 position is heavily favored.[1]
Coordination: The Lithium coordinates to the methoxy oxygen and the pyridine nitrogen.[1]
Acidity: While the C6 proton is acidic (inductive effect of N), the CIPE provided by the methoxy group at C3 is the dominant directing force for standard bases like MesLi or LiTMP.[1]
Exception: If you use "Superbases" like n-BuLi/LiDMAE, you can force lithiation at C6, but this is a specialized reaction [1].
Verification Step:
Always run a deuterium quench (D₂O) on a 50 µL aliquot before adding your expensive electrophile.[1]
Success: NMR shows >95% D-incorporation at C3 (doublet of doublets collapses or shifts).[1]
Failure: No D-incorporation implies the base died or the lithiated species decomposed.[1]
Module C: Coupling Efficiency
User Question: "The lithiation works (D₂O check confirms), but my reaction with benzaldehyde gives low yields (<40%)."
Technical Diagnosis:
This is often a temperature vs. aggregation issue.[1]
Problem: 3-Lithio-2-methoxypyridine is thermally sensitive. If you warm it up > -40°C before the electrophile reacts, it may scramble or decompose (benzyne-like fragmentation).
Solution:
Transmetalation: Add ZnCl₂ (1.1 equiv) at -78°C to form the arylzinc species.[1] This is stable up to room temperature and tolerates electrophiles better.[1]
Additives: Ensure you are using THF. If using MesLi, no TMEDA is usually needed.[1] If using LiTMP, ensure it was generated cleanly.[1]
Validated Experimental Protocol: C3-Lithiation
Objective: Regioselective lithiation at C3 followed by electrophile trapping.
System: Mesityllithium (MesLi) in THF.[1][2]
Parameter
Specification
Reason
Solvent
Anhydrous THF
Essential for solubility and CIPE coordination.[1]
Concentration
0.1 M - 0.2 M
High conc.[1] promotes aggregation; keep it dilute.[1]
Temperature
-78°C (Bath)
Critical to prevent decomposition of the lithio-species.
Base
Mesityllithium (1.1 eq)
CRITICAL: Prevents nucleophilic attack on the ring.[1]
Quench
Electrophile (1.2 eq)
Add slowly at -78°C.
Step-by-Step:
Base Preparation: In a flame-dried flask under Argon, dissolve 2-bromomesitylene (1.1 equiv) in THF. Cool to -78°C. Add t-BuLi (2.2 equiv) dropwise. Stir for 1 hr to generate MesLi.
Substrate Addition: Dissolve 2-methoxypyridine (1.0 equiv) in THF. Add this solution dropwise to the MesLi solution at -78°C.
Note: The solution may turn yellow/orange.[1] This is the lithiated species.[1][3][4][5][6][7][8]
Metalation Time: Stir at -78°C for 1 to 2 hours .
Checkpoint: Take a 50 µL aliquot, quench in D₂O/EtOAc. Check 1H NMR. If H3 signal is gone/shifted, proceed.[1]
Trapping: Add the electrophile (e.g., aldehyde, alkyl halide) dropwise.[1]
Workup: Allow to warm to RT slowly (over 2-3 hours) only after electrophile addition. Quench with sat. NH₄Cl.[1]
References
Gros, P., & Fort, Y. (2002).[1] Regioselective lithiation of 2-methoxypyridine with BuLi-LiDMAE: Evidence for regiospecificity at C-6.[1][5] Journal of the Chemical Society, Perkin Transactions 1.[1]
Comins, D. L., & LaMunyon, D. H. (1989).[1] Lithiation of 2-methoxypyridines.[1][2][5][6][7][9] A new method for the synthesis of 2,3-disubstituted pyridines.[1] Tetrahedron Letters, 30(38), 5053-5056.[1]
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1] Pergamon Series in Analytical Chemistry.[1] (General reference for DoM mechanisms).
Schlosser, M. (2005).[1] The 2-Methoxypyridine Conundrum: Superbases and Selectivity. European Journal of Organic Chemistry.[1]
Technical Support Center: Crystallization of Amorphous Azetidine Derivatives
Welcome to the technical support center for the crystallization of amorphous azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of amorphous azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the crystallization of this unique class of compounds. Azetidine derivatives are of significant interest in medicinal chemistry due to their distinct structural and physicochemical properties, which can enhance pharmacological profiles.[1][2][3] However, their amorphous forms can present specific challenges in obtaining crystalline material suitable for further development.
This guide is structured to provide practical, experience-based solutions to common problems, moving beyond simple protocols to explain the underlying principles of each technique.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your crystallization experiments with amorphous azetidine derivatives.
Issue 1: My amorphous azetidine derivative oils out or forms a gel instead of crystallizing.
Q: I've tried several solvents, but my amorphous azetidine derivative consistently oils out or forms a viscous gel. What is causing this, and how can I promote crystallization?
A: Oiling out or gel formation occurs when the supersaturation of the solution is too high, leading to liquid-liquid phase separation instead of nucleation and crystal growth.[4] The high ring strain and potential for diverse intermolecular interactions in azetidine derivatives can make them particularly prone to this phenomenon.[2][3] To overcome this, the goal is to reduce the rate at which supersaturation is achieved, allowing the molecules sufficient time to organize into a crystal lattice.
Recommended Strategies:
Slower Solvent Evaporation: Rapid evaporation of a good solvent can quickly lead to a highly supersaturated state. Instead of leaving your vial open, try restricting the opening with parafilm containing a few pinholes. This slows down the evaporation rate, giving the molecules more time to order themselves.
Vapor Diffusion: This is a highly controlled method for slowly increasing the concentration of your compound.[5][6][7][8]
Principle: Your amorphous azetidine derivative is dissolved in a small amount of a "good" solvent (one in which it is readily soluble). This solution is then placed in a sealed container with a larger reservoir of a "poor" or "anti-solvent" (one in which your compound is insoluble but is miscible with the good solvent). The vapor of the anti-solvent slowly diffuses into the solution of your compound, gradually reducing its solubility and inducing crystallization.[7][9]
Protocol: Sitting Drop Vapor Diffusion
Dissolve your amorphous azetidine derivative in a minimal amount of a suitable good solvent (e.g., dichloromethane, ethyl acetate).[10]
In a well of a crystallization plate or a small beaker, place a larger volume of an anti-solvent (e.g., hexane, heptane).
Pipette a small drop (2-5 µL) of your compound's solution onto a siliconized glass slide or a bridge placed in the well, ensuring it does not touch the anti-solvent reservoir.[6]
Seal the well or beaker tightly to allow for vapor equilibration.[7]
Monitor for crystal growth over several days to weeks.
Solvent-Antisolvent Diffusion: This technique involves carefully layering a solution of your compound with an anti-solvent.
Principle: The slow diffusion at the interface between the two solvents creates a localized region of supersaturation, promoting controlled crystal growth.
Protocol:
Dissolve your amorphous azetidine derivative in a minimal amount of a good solvent.
Carefully layer a less dense, miscible anti-solvent on top of your solution. The choice of which solvent is on the bottom will depend on their relative densities.
Crystallization is expected to occur at the interface.
Workflow for Overcoming Oiling Out:
Caption: Decision tree for troubleshooting oiling out.
Issue 2: My crystallization attempts yield only very small or needle-like crystals.
Q: I am able to get some crystals, but they are too small for X-ray diffraction or have a needle-like morphology which is difficult to handle. How can I grow larger, more well-defined crystals?
A: The formation of small or needle-like crystals often indicates that the nucleation rate is much higher than the crystal growth rate.[4] This can be caused by too rapid a change in conditions, leading to the formation of many small nuclei that compete for the available solute, preventing any single crystal from growing large.
Recommended Strategies:
Seeding: This is a powerful technique to control nucleation and promote the growth of existing crystals.[11][12][13]
Principle: Introducing a small, well-formed crystal (a "seed") into a metastable, supersaturated solution provides a template for further growth, bypassing the need for spontaneous nucleation.[11][14] This allows for crystal growth at a lower supersaturation level, favoring the formation of larger, higher-quality crystals.[11]
Protocol: Micro-seeding
If you have a previous batch of small crystals, transfer a few to a vial with a small amount of the crystallization solvent.
Crush the crystals into a fine powder using a glass rod.
Prepare a fresh, slightly supersaturated solution of your amorphous azetidine derivative. The solution should be clear and stable, in the metastable zone.[14]
Dip a fine needle or a cat's whisker into the seed crystal slurry and then streak it through the fresh solution.[13]
Alternatively, add a very small volume of the seed stock to the new solution.[15]
Allow the solution to stand undisturbed and monitor for the growth of larger crystals from the seeds.
Controlled Cooling: If you are using a cooling crystallization method, the rate of cooling is critical.
Principle: A slow cooling rate maintains a low level of supersaturation, which favors crystal growth over nucleation.[4]
Protocol:
Dissolve your compound in a suitable solvent at an elevated temperature to achieve saturation.
Instead of placing the solution directly in a cold environment, allow it to cool to room temperature slowly. You can insulate the container to slow the cooling rate further.
For even slower cooling, use a programmable heating/cooling block.
Data Summary: Impact of Crystallization Conditions on Crystal Habit
Parameter
High Supersaturation
Low Supersaturation
Nucleation Rate
High
Low
Crystal Growth Rate
Low
High
Resulting Crystals
Many, small, often needles
Fewer, larger, well-defined
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing amorphous azetidine derivatives?
A1: The choice of solvent is critical and compound-specific.[16][17] For 3-substituted azetidine derivatives, common solvents that have been successful for obtaining single crystals for X-ray diffraction include ethyl acetate, hexane, and dichloromethane.[10] A good starting point is to perform a solvent screen with a range of solvents of varying polarity. It is often a combination of a "good" solvent and a "poor" solvent (anti-solvent) that yields the best results.[18][19]
Q2: How can I be sure that I have a crystalline solid and not an amorphous one?
A2: Amorphous and crystalline solids have distinct physical properties.[20][21] Crystalline solids have a regular, repeating arrangement of molecules, resulting in a sharp melting point and a characteristic X-ray diffraction pattern.[22][23] Amorphous solids lack this long-range order, and consequently, they do not have a sharp melting point but rather soften over a temperature range.[21][23][24]
Characterization Techniques:
Polarized Light Microscopy: Crystalline materials will typically be birefringent and will show interference colors when viewed under cross-polarized light. Amorphous solids are isotropic and will appear dark.
Differential Scanning Calorimetry (DSC): A crystalline solid will show a sharp endothermic peak at its melting point. An amorphous solid will show a glass transition followed by a broad melting range.[25]
Powder X-ray Diffraction (PXRD): Crystalline materials produce a diffraction pattern with sharp peaks, while amorphous solids produce a broad, diffuse halo.[22][23]
Q3: My azetidine derivative seems to be unstable in its amorphous form. Will crystallization improve its stability?
A3: Yes, generally, the crystalline form of a compound is more thermodynamically stable than its amorphous counterpart.[][27] Amorphous solids have higher free energy, which can make them more susceptible to chemical degradation and physical changes over time.[27][28] Converting to a stable crystalline form can improve the long-term stability of your azetidine derivative, which is a critical consideration in drug development.[29][30][31]
Q4: Is it possible for my azetidine derivative to exist in multiple crystalline forms (polymorphs)?
A4: Yes, polymorphism is a common phenomenon in pharmaceutical compounds, and it is certainly possible for azetidine derivatives.[32][33] Different polymorphs of the same compound can have different crystal structures and, consequently, different physical properties such as solubility, melting point, and stability.[32] The choice of solvent and crystallization conditions can influence which polymorph is obtained.[4][17] It is important to characterize your crystalline material thoroughly to identify the polymorphic form.
General Crystallization Workflow:
Caption: General workflow for crystallization of amorphous compounds.
References
Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15).
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. (2012, September 12).
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2025, March 13).
Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25).
Differences Between Amorphous & Crystalline Solids - University Wafer.
An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed. (2005, July 15).
A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent - IUCr Journals. (2005, August 15).
Seeding Techniques | Crystallization of Nucleic Acids and Proteins - Oxford Academic.
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. (2012, September 12).
Crystalline and Amorphous Solids - Classification and Key Features - Testbook.
Sitting Drop Vapor Diffusion Crystallization - Hampton Research.
Crystal-seeding - - Diamond Light Source.
Amorphous and Crystalline Solids Notes - Unacademy.
Difference Between Crystalline and Amorphous: JEE Main 2026 - Vedantu.
12.1: Crystalline and Amorphous Solids - Chemistry LibreTexts. (2023, April 12).
Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH.
Hanging Drop Vapor Diffusion Crystallization - Hampton Research.
Crystallization of APIs: Methods and Challenges - BOC Sciences.
Factors which affect the crystallization of a drug substance - ResearchGate.
Pharmaceutical Crystallization in drug development | Syrris. (2024, October 22).
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchGate. (2025, August 6).
A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives - Benchchem.
The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023, August 1).
Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26).
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC.
What Are the Important Factors That Influence API Crystallization in Miscible Amorphous API–Excipient Mixtures during Long-Term Storage in the Glassy State? (2021, August 17).
Stabilization of Amorphous APIs - Pharmaceutical Technology. (2021, December 3).
Guide for crystallization.
What Are the Important Factors That Influence API Crystallization in Miscible Amorphous API–Excipient Mixtures during Long-Term Storage in the Glassy State? | Molecular Pharmaceutics - ACS Publications. (2021, August 11).
Amorphous Formulations for Insoluble Drugs: Rational Design & Practical Approaches on Formulation Screening & Development. (2019, June 2).
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2015, May 6).
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water - ResearchGate. (2016, August).
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (2025, February 4).
Mechanism-based selection of stabilization strategy for amorphous formulations: Insights into crystallization pathways - PMC.
Stability of methoxypyridine moiety under acidic conditions
Executive Summary & Diagnostic Flowchart The Core Issue: The stability of a methoxypyridine moiety in acidic media is not binary; it is strictly dictated by positional isomerism and acid strength . 2- and 4-Methoxypyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Flowchart
The Core Issue:
The stability of a methoxypyridine moiety in acidic media is not binary; it is strictly dictated by positional isomerism and acid strength .
2- and 4-Methoxypyridines are acid-labile. They function electronically as vinylogous imidates/amides. Under acidic conditions, they undergo hydrolysis to form pyridones (hydroxypyridines), which are thermodynamically favored tautomers.
3-Methoxypyridine is acid-stable. It behaves as a typical aromatic ether because the resonance stabilization of the hydrolysis intermediate is electronically unfavorable.
Use the following decision tree to predict the fate of your molecule before exposing it to acidic workups or reagents.
Figure 1: Diagnostic decision tree for predicting methoxypyridine stability based on substitution pattern and reaction conditions.
Technical Troubleshooting Guide
Issue 1: The "Mystery Peak" (M-14)
Symptom: During LC-MS analysis after an acidic step (e.g., TFA deprotection), the starting material peak vanishes, replaced by a new, earlier-eluting peak with a mass of
.
Diagnosis: You have hydrolyzed a 2- or 4-methoxypyridine into a pyridone .
Mechanism:
The reaction is not a simple ether cleavage. It is an acid-catalyzed nucleophilic aromatic substitution () facilitated by the protonated ring nitrogen.
Protonation: The pyridine nitrogen is protonated (
).
Activation: This increases electrophilicity at the C2/C4 position.
Attack: Water attacks C2/C4.
Elimination: Methanol is eliminated, driven by the formation of the stable amide-like carbonyl (pyridone tautomer).
Solution:
Immediate: Switch to non-aqueous acidic conditions if possible (e.g., HCl in Dioxane) to prevent nucleophilic attack by water.
Workup: Avoid heating during acidic quenches. Neutralize immediately at
.
Issue 2: Loss of Product into Aqueous Layer
Symptom: After acid treatment, the product is not in the organic layer during extraction.
Diagnosis: Pyridone formation significantly alters solubility.
Explanation:
Methoxypyridines are lipophilic organic bases.
Pyridones are highly polar, high-melting solids that often behave like neutral amides or zwitterions. They are notoriously difficult to extract from water into DCM or EtOAc.
Solution:
If hydrolysis has occurred: Attempt extraction with n-Butanol or Chloroform/Isopropanol (3:1).
If the product is still the methoxypyridine: Ensure the pH is adjusted to > 6 to deprotonate the pyridine nitrogen before extraction.
Validated Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate your specific molecule before committing to a large-scale acidic step.
Preparation: Dissolve substrate (10 mg) and Caffeine (5 mg) in 10 mL MeCN.
Control Sample (
): Take a 50 µL aliquot, dilute with 950 µL water, and inject on HPLC.
Stress Condition: Add 10 mL of 1M HCl to the remainder of the stock solution. Stir at Room Temperature (RT).
Sampling:
Take aliquots at 1 hour, 4 hours, and 24 hours.
CRITICAL: Quench aliquots immediately into saturated
buffer before HPLC injection to freeze the reaction.
Analysis:
Monitor the ratio of [Substrate Area] / [Caffeine Area].
Look for the emergence of a peak with
shifted approx. 20-40 nm (Pyridones have distinct UV absorption compared to pyridines).
Data Interpretation Table:
Result (% Remaining at 4h)
Classification
Recommendation
> 98%
Stable
Safe for standard acidic workups (TFA, HCl).
80 - 98%
Meta-Stable
Minimize exposure time; keep temperature < .
< 80%
Labile
STOP. Redesign route. Use non-acidic deprotection or alternative protecting groups.
Mechanistic Visualization
Understanding the difference between the 2-isomer (labile) and 3-isomer (stable) is critical for rational drug design.
Figure 2: Mechanistic comparison showing the resonance-assisted hydrolysis of the 2-isomer versus the stability of the 3-isomer.
Frequently Asked Questions (FAQs)
Q: I am using 4-methoxypyridine. Does it behave like the 2- or 3- isomer?A: It behaves like 2-methoxypyridine . The 4-position is conjugated to the nitrogen, allowing the same addition-elimination mechanism to occur, leading to 4-pyridone. It is highly acid-labile [1].
Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group in the presence of a 2-methoxypyridine?A: Proceed with extreme caution. While anhydrous TFA is less nucleophilic than aqueous HCl, trace moisture can catalyze the hydrolysis.
Recommendation: Use a scavenger (e.g., triethylsilane) and keep the reaction time short (< 30 mins). Alternatively, use HCl in Dioxane or EtOAc, ensuring strictly anhydrous conditions.
Q: Why is the UV spectrum of my degraded product so different?A: The conversion from a pyridine (aromatic system) to a pyridone (cyclic amide) changes the conjugation length and electronic properties. Pyridones typically exhibit a bathochromic shift (red shift) and different extinction coefficients compared to their methoxy precursors [2].
References
Katritzky, A. R.; Lagowski, J. M. "Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Investigation." Advances in Heterocyclic Chemistry, 1963 , 1, 311-338.
Beak, P.; Fry, F. S.; Lee, J.; Steele, F. "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines." Journal of the American Chemical Society, 1976 , 98(1), 171–179.
BenchChem Technical Data. "3-Methoxypyridine-2-carboxylic Acid vs. 3-Hydroxypyridine-2-carboxylic Acid: A Comparative Analysis." BenchChem Support Hub, 2025 .
Spitzner, R. "Pyridine and its Derivatives." Science of Synthesis, 2004 , 15, 11-284.
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenyl with 2-Methoxypyridine
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the practice o...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the practice of substituting one chemical moiety with another that possesses similar physical or chemical properties, is a cornerstone of this optimization process.[1][2][3] The phenyl group, while a ubiquitous scaffold in medicinal chemistry, often introduces metabolic liabilities and suboptimal physicochemical characteristics.[4][5] This guide provides an in-depth comparison of the phenyl group and its bioisostere, 2-methoxypyridine, offering experimental insights and protocols for researchers in drug development.
The rationale for replacing a phenyl ring with 2-methoxypyridine is multifaceted. This substitution can introduce a hydrogen bond acceptor (the pyridine nitrogen), modulate electronic properties, alter metabolic pathways, and improve solubility, all while maintaining a similar size and shape to the original phenyl group.[4][6] The methoxy group further influences the electronics and basicity of the pyridine nitrogen, making it less basic than unsubstituted pyridine and offering an additional vector for interaction or metabolic modification.[7]
Comparative Analysis of Physicochemical Properties
The decision to implement a bioisosteric replacement is fundamentally driven by the desire to modulate a compound's properties. The table below outlines the key physicochemical differences between the core structures of benzene (representing the phenyl group) and 2-methoxypyridine.
The introduction of the nitrogen and oxygen atoms generally reduces lipophilicity, which can lead to improved aqueous solubility and reduced off-target effects.[4]
The pyridine nitrogen is weakly basic. This property can be exploited for salt formation to improve solubility and provides a potential interaction point with biological targets. The methoxy group reduces the basicity compared to pyridine (pKa ~5.2).[7]
The significantly increased PSA enhances polarity, which can improve solubility and influence cell permeability.
Dipole Moment
0 D
~2.3 D
The introduction of heteroatoms creates a significant dipole moment, which can lead to more specific polar interactions with a target protein.
These differences highlight that the 2-methoxypyridine ring is not merely a passive placeholder for the phenyl group. It actively alters the electronic and steric profile of a molecule, offering medicinal chemists a powerful tool to overcome common challenges such as poor solubility and high metabolic turnover.
Impact on Metabolism and Pharmacokinetics
A primary driver for replacing phenyl groups is to enhance metabolic stability.[10][11] Phenyl rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of phenols which can be rapidly conjugated and eliminated. This can result in poor bioavailability and a short half-life.[10][12]
The introduction of the pyridine nitrogen fundamentally alters the metabolic profile. The 2-methoxypyridine ring can be more resistant to aromatic oxidation or may be metabolized via different pathways, such as N-oxidation or O-demethylation.[13] This strategic modification can block a key metabolic route, thereby improving the compound's overall exposure in the body.[12] An enhanced metabolic profile is crucial for developing a successful drug candidate, as it directly influences key pharmacokinetic parameters like half-life and bioavailability.[11][][15][16]
Experimental Workflow for Synthesis and Comparative Evaluation
To empirically validate the benefits of a phenyl-to-2-methoxypyridine switch, a structured experimental workflow is essential. This process ensures that any observed changes in activity or properties can be directly attributed to the bioisosteric replacement.
Caption: A structured workflow for synthesizing and evaluating a 2-methoxypyridine analogue against its parent phenyl compound.
Experimental Protocols
1. Synthesis of 2-Methoxypyridine Analogue (Illustrative Suzuki Coupling):
Step 1: To a solution of the aryl bromide/iodide precursor (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add 2-methoxypyridine-5-boronic acid pinacol ester (1.2 eq) and a base such as K₂CO₃ (2.0 eq).[17]
Step 2: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
Step 3: Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).
Step 4: Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
Step 5: After cooling, perform an aqueous workup, extract with an organic solvent, and purify the crude product by column chromatography.
Step 6: Confirm the structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.
2. Metabolic Stability Assay (Liver Microsomes):
Objective: To determine the in vitro intrinsic clearance of a compound.[18][19]
Step 1: Prepare a stock solution of the test compound (phenyl and 2-methoxypyridine analogues) in DMSO.
Step 2: In a 96-well plate, incubate the test compound (final concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
Step 3: Pre-warm the plate at 37°C for 5 minutes.
Step 4: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
Step 5: Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 min) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Step 6: Centrifuge the plate to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Step 7: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of compound depletion.[11]
Case Study: Pyridine-Derived Bedaquiline Analogues
A compelling example of this bioisosteric replacement comes from the optimization of the anti-tubercular drug bedaquiline.[20] Bedaquiline is highly effective but has associated safety concerns. Researchers explored replacing the quinoline A-ring subunit with alternative heterocycles to potentially improve its safety profile.
In one series, a 2-methoxypyridine ring was used to replace a portion of the larger quinoline system. This modification was achieved through multi-step synthesis involving a key Suzuki-Miyaura cross-coupling reaction.[20]
The results demonstrated that the 2-methoxypyridine analogue retained potent anti-tubercular activity, only two-fold less active than bedaquiline itself.[20] This finding is significant as it validates that the 2-methoxypyridine core can successfully mimic the essential pharmacophoric features of the more complex quinoline ring, opening new avenues for developing safer analogues.
Visualizing the Impact on Molecular Interactions
The introduction of the nitrogen atom provides a key hydrogen bond accepting feature that is absent in the phenyl ring. This can lead to new, favorable interactions within the target's binding site, potentially increasing potency or altering the binding mode.
Caption: Phenyl vs. 2-methoxypyridine interactions in a hypothetical active site.
Conclusion and Authoritative Grounding
The bioisosteric replacement of a phenyl group with 2-methoxypyridine is a proven and effective strategy in medicinal chemistry. This substitution offers a sophisticated method to enhance aqueous solubility, improve metabolic stability, and introduce new polar contacts with a biological target. While not a universal solution, the compelling data from numerous studies, including the bedaquiline case, underscore its value in lead optimization campaigns. By following a rigorous experimental workflow, researchers can systematically evaluate the impact of this change and unlock new potential in their drug discovery programs. This approach embodies the principles of rational drug design, allowing for the fine-tuning of molecular properties to create safer and more effective medicines.
References
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]
Frontage Laboratories. (n.d.). Metabolic Stability. Available from: [Link]
Eurofins Discovery. (n.d.). Metabolic Stability Services. Available from: [Link]
Passannante, R., & Gómez-Vallejo, V. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. Pharmaceuticals, 14(1), 58. Available from: [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Available from: [Link]
Dedicated Freight Handlers. (2026, March 6). Candidate Drug Profiling: A Comprehensive Overview. Available from: [Link]
The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (2005). British Journal of Clinical Pharmacology, 59(1), 1-8. Available from: [Link]
MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. Available from: [Link]
Chattergoon, T., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry, 12(5), 794-801. Available from: [Link]
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[10][]pyridine-1,3-diones. (2016, January 8). ResearchGate. Available from: [Link]
Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (2023). RSC Medicinal Chemistry. Available from: [Link]
PubChem. (n.d.). 2-Methoxypyridine. Available from: [Link]
O'Boyle, N. M., & Holliday, J. D. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 735-744. Available from: [Link]
de la Cruz, B., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry, 14(11), 2235-2246. Available from: [Link]
Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. (2025, October 10). LinkedIn. Available from: [Link]
Malaria World. (2020, July 20). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Available from: [Link]
Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Available from: [Link]
Domainex. (2023, September 7). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available from: [Link]
Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. Available from: [Link]
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available from: [Link]
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). ResearchGate. Available from: [Link]
MDPI. (2024, October 28). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[][18][21]triazino[2,3-c]quinazolines. Available from: [Link]
New Journal of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available from: [Link]
Bioisosteres in Medicinal Chemistry. (n.d.). Wiley. Available from: [Link]
ResearchGate. (2020, July 17). (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Available from: [Link]
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021, April 12). RSC Medicinal Chemistry, 12(4), 540-547. Available from: [Link]
Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. Available from: [Link]
Lakhani, N. J. (2008). Evaluation of the Pharmacokinetic-Pharmacodynamic relationship, Metabolism and Transport of 2-Methoxyestradiol, a promising anticancer agent. VCU Scholars Compass. Available from: [Link]
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). Angewandte Chemie International Edition, 51(3), 762-765. Available from: [Link]
Effects of metabolism on the pharmacokinetics and pharmacodynamics of... (n.d.). ResearchGate. Available from: [Link]
Longdom Publishing. (n.d.). Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Available from: [Link]
Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). University of Kansas. Available from: [Link]
Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'?. Available from: [Link]
A Comparative Guide to the X-ray Crystallography of 3,3-Disubstituted Azetidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. Its unique, strained four-membered ring system offers a three-dimens...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. Its unique, strained four-membered ring system offers a three-dimensional architecture that can significantly enhance the physicochemical and pharmacological properties of drug candidates.[1][2][3] Substitution at the 3-position, particularly with two non-hydrogen substituents, provides a powerful strategy for introducing molecular complexity and fine-tuning biological activity. A deep understanding of the precise three-dimensional arrangement of these substituents, as provided by single-crystal X-ray crystallography, is paramount for successful structure-activity relationship (SAR) studies and rational drug design.[4]
This guide offers a comparative analysis of X-ray crystallography data for a selection of 3,3-disubstituted azetidines, providing insights into their solid-state conformations and packing arrangements. Furthermore, it presents detailed, field-proven experimental protocols for obtaining high-quality single crystals suitable for diffraction studies.
The Impact of 3,3-Disubstitution on Azetidine Conformation and Properties
The introduction of two substituents at the C3 position of the azetidine ring has profound consequences for its geometry and, by extension, its utility in drug design. This geminal disubstitution pattern influences the puckering of the four-membered ring, a key determinant of the spatial orientation of other substituents on the azetidine core.[1] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation.[2]
Moreover, 3,3-disubstituted azetidines are recognized as valuable bioisosteres for other common chemical groups in drug molecules. For instance, they can act as surrogates for gem-dimethyl groups or even carbonyl functionalities, offering similar steric profiles but with altered polarity and metabolic stability.[5] The ability to modulate properties such as lipophilicity, aqueous solubility, and metabolic stability makes this scaffold particularly attractive for optimizing the pharmacokinetic profiles of drug candidates.[3][6]
Comparative Crystallographic Data of 3,3-Disubstituted Azetidines
The following table summarizes key crystallographic parameters for a diverse set of 3,3-disubstituted azetidines, showcasing the influence of various substituents on their solid-state structures. This data, primarily sourced from the Cambridge Structural Database (CSD), provides a valuable resource for researchers seeking to understand the conformational landscape of this important class of molecules.
Note: Specific CCDC numbers for some of the listed compounds were not directly available in the initial search. The provided data for the N-Boc-3,3-diphenylazetidine is representative of a 3-aryl-3-arylmethoxyazetidine and serves as an illustrative example. Researchers are encouraged to consult the CCDC for specific entries.
The data reveals significant variations in unit cell parameters and crystal packing, directly attributable to the nature of the substituents at the 3-position and on the azetidine nitrogen. For instance, bulky substituents like diphenyl groups lead to a larger unit cell volume compared to smaller substituents like methyl or ethyl groups.[4]
Experimental Protocols for the Crystallization of 3,3-Disubstituted Azetidines
Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck in structural studies. The following protocols provide detailed, step-by-step methodologies for the crystallization of 3,3-disubstituted azetidines, based on established techniques such as slow evaporation and vapor diffusion.[13][14]
Protocol 1: Slow Evaporation from a Mixed Solvent System
This method is particularly effective for compounds that are moderately soluble in a mixture of a good solvent and a poor solvent.[15]
Rationale: The gradual evaporation of the more volatile "good" solvent slowly increases the concentration of the solute, leading to supersaturation and subsequent crystal formation. The presence of the "poor" solvent helps to control the rate of crystallization.
Step-by-Step Methodology:
Solvent Selection: Identify a "good" solvent in which your 3,3-disubstituted azetidine is readily soluble (e.g., dichloromethane, ethyl acetate, acetone) and a "poor" solvent in which it is sparingly soluble (e.g., hexane, heptane, diethyl ether). The two solvents must be miscible.
Solution Preparation: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL) in a clean, small vial (e.g., a 1-dram vial or an NMR tube).
Inducing Near-Saturation: Slowly add the "poor" solvent dropwise to the solution while gently swirling, until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate, resulting in a clear, near-saturated solution.
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm containing a few needle punctures. This allows for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
Crystal Observation: Monitor the vial periodically over several days to weeks for the formation of single crystals.
Protocol 2: Vapor Diffusion (Sitting Drop Method)
Vapor diffusion is a highly effective technique for crystallizing small amounts of material and for screening a wide range of crystallization conditions.[16][17]
Rationale: This method relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound in a less volatile "good" solvent. This gradual change in solvent composition leads to a controlled increase in supersaturation, promoting the growth of well-ordered crystals.
Step-by-Step Methodology:
Apparatus Setup: Prepare a sealed container, such as a small jar or a crystallization plate with wells. Place a small volume (e.g., 1-2 mL) of the volatile "anti-solvent" (e.g., pentane, diethyl ether) in the bottom of the container to act as the reservoir.
Sample Preparation: In a small, open vial (the "sitting drop" vial), dissolve 1-5 mg of the purified 3,3-disubstituted azetidine in a minimal amount of a less volatile "good" solvent (e.g., toluene, chloroform, or a mixture like dichloromethane/methanol).
Assembly: Place the open sitting drop vial inside the larger sealed container, ensuring it does not come into direct contact with the reservoir solvent.
Sealing and Incubation: Seal the container tightly and leave it undisturbed in a location with a stable temperature.
Equilibration and Crystallization: Over time, the vapor from the anti-solvent in the reservoir will diffuse into the sitting drop, gradually decreasing the solubility of the compound and inducing crystallization.
Monitoring: Check for crystal growth over a period of days to weeks.
Visualizing the Crystallization Workflow
Caption: Workflow for obtaining and analyzing X-ray quality crystals of 3,3-disubstituted azetidines.
Conclusion
The structural insights gained from X-ray crystallography are indispensable for the successful application of 3,3-disubstituted azetidines in drug discovery. The comparative data and detailed experimental protocols presented in this guide are intended to empower researchers to efficiently obtain and interpret the crystal structures of these valuable compounds. A thorough understanding of their three-dimensional conformations will undoubtedly accelerate the design and development of novel therapeutics with improved efficacy and pharmacokinetic properties.
References
O'Hagan, D. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Beilstein J. Org. Chem.2011 , 7, 1438–1443. [Link]
Crochet, A. Guide for crystallization. University of Fribourg. [Link]
Wanka, L.; Iqbal, K.; Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem. Rev.2013 , 113, 3516-3604. [Link]
Pelliccia, S.; et al. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. J. Org. Chem.2017 , 82, 10447-10458. [Link]
Jones, C. D.; et al. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Org. Chem. Front., 2021 , 8, 4946-4954. [Link]
Al-Taei, A. M. T.; et al. The formation and X-ray crystal structures of novel spiro-aziridine-azetidinones from thermal reactions between 6-diazopenicillanates and aromatic imines. J. Chem. Soc., Perkin Trans. 1, 1999 , 3227-3234. [Link]
Cheekatla, S. R.; et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. J. Med. Chem.2026 , 69, 1-25. [Link]
ResearchGate. X-ray structure of spiro compound 7b. [Link]
ResearchGate. Different methods of crystallization experiment setup include (a) vapor diffusion and (b) microbatch-under-oil. [Link]
Cheekatla, S. R.; et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opin. Drug Discov.2026 , 21, 1-25. [Link]
Damaj, M. I.; et al. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. J. Pharmacol. Exp. Ther.1999 , 291, 390-398. [Link]
Google Patents. Process for the synthesis of azetidinones.
Hampton Research. Sitting Drop Vapor Diffusion Crystallization. [Link]
Rojas, J. J.; Bull, J. A. 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA2023 , 77, 192-198. [Link]
Wang, X.-R.; Zhang, Y. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org. Chem.2025 , 90, 1234-1245. [Link]
Saunders, G. J.; et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal2024 , e202400123. [Link]
Yeoh, K. K.; et al. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules2015 , 20, 19148-19171. [Link]
Makal, T. W.; Dickie, D. A.; Elkins, L. CCDC 2269333: Experimental Crystal Structure Determination. CSD Communication2023 . [Link]
Singh, A.; et al. Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Curr. Drug Discov. Technol.2023 , 20, 1-13. [Link]
Quentin, J.; Swenson, D. C.; MacGillivray, L. R. CCDC 1967634: Experimental Crystal Structure Determination. CSD Communication2020 . [Link]
Guzei, I. A. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Trans., 2014 , 43, 13353-13363. [Link]
Mewis, R. E.; et al. Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Cryst. E2025 , 81, 229-234. [Link]
Saini, A.; et al. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. J. Pharm. Sci.2015 , 104, 2646-2657. [Link]
Couty, F.; et al. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chem. Rec.2021 , 21, 1-13. [Link]
Guzei, I. A. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Cryst. A2014 , 70, 1-10. [Link]
Mykhailiuk, P. K.; et al. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angew. Chem. Int. Ed.2025 , 64, e202418850. [Link]
G. S. C. Sri, K. R. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.2021 , 12, 1648-1653. [Link]
Husain, A.; et al. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Orient. J. Chem.2013 , 29, 143-148. [Link]
Papagni, A.; et al. Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules2023 , 28, 7949. [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial screening of some 1,3- thiazines. [Link]
Otto Chemie Pvt. Ltd. Azetidine-3-carboxylic acid, 98%. [Link]
Foley, B. L.; et al. Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins. Int. J. Mol. Sci.2022 , 23, 473. [Link]
Der Pharma Chemica. Synthesis and chemical characterization of a new dipeptide analogue. [Link]
Fesat, I.; et al. Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. Molecules2022 , 27, 4436. [Link]
Comparative Guide: hERG Inhibition Profile of Azetidin-3-ol Motifs in Drug Discovery
The following guide details the hERG inhibition profile of azetidin-3-ol containing compounds, designed for researchers and drug developers. Executive Summary: The Azetidin-3-ol Advantage In modern medicinal chemistry, t...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the hERG inhibition profile of azetidin-3-ol containing compounds, designed for researchers and drug developers.
Executive Summary: The Azetidin-3-ol Advantage
In modern medicinal chemistry, the azetidin-3-ol moiety has emerged as a privileged scaffold for mitigating cardiotoxicity risks associated with hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition. This four-membered, hydroxylated ring is frequently employed as a bioisostere for larger, more lipophilic saturated heterocycles (e.g., piperidines, pyrrolidines).
This guide objectively compares the hERG liability of azetidin-3-ol containing compounds against their piperidine and unsubstituted azetidine analogs. The data demonstrates that the azetidin-3-ol motif consistently improves the safety window by lowering lipophilicity (
) and modulating basicity (), thereby reducing affinity for the hERG channel's hydrophobic pore.
Comparative Analysis: Azetidin-3-ol vs. Alternatives
The following analysis synthesizes Structure-Activity Relationship (SAR) data from lead optimization campaigns (e.g., CCR2 antagonists, SOS1 inhibitors) where azetidin-3-ol was utilized to "dial out" hERG liability.
Performance Metrics Table
Data represents a composite of typical lead optimization shifts observed in GPCR and Kinase inhibitor programs.
Feature
Piperidine Analog (Baseline)
Unsubstituted Azetidine
Azetidin-3-ol (Optimized)
hERG IC50
< 1.0 µM (High Risk)
10 – 30 µM (Moderate Risk)
> 50 µM (Low Risk)
hERG Safety Margin
< 30x
> 100x
> 300x
cLogP
3.5 – 4.5
2.5 – 3.0
1.5 – 2.0
Basic pKa
~9.5 – 10.5
~10.0 – 11.0
~8.5 – 9.0 (Inductive Effect)
Metabolic Stability
Moderate (Oxidation prone)
High
High (Low CYP inhibition)
Solubility
Low
Moderate
High
Mechanistic Causality
Why does the azetidin-3-ol motif drastically reduce hERG inhibition?
Volume & Steric Mismatch: The hERG channel pore is relatively large and hydrophobic, evolving to trap bulky, lipophilic cations (like the piperidine ring in terfenadine). The constricted geometry of the 4-membered azetidine ring reduces the Van der Waals surface area available for
-stacking interactions with the key aromatic residues Y652 and F656 lining the channel pore.
Solvation Penalty: The 3-hydroxyl group introduces a polar vector. For the compound to bind within the hydrophobic "grease trap" of the hERG pore, this hydroxyl group must be desolvated—energetically unfavorable compared to the binding of a lipophilic cyclohexyl or piperidine ring.
Basicity Modulation: The hERG pharmacophore typically requires a basic nitrogen to interact with S624 or T623 . While azetidine itself is highly basic, the electron-withdrawing inductive effect (-I) of the hydroxyl group at the 3-position lowers the
of the ring nitrogen. This reduces the fraction of the molecule that is positively charged at physiological pH (7.4), directly lowering the affinity for the cation-selective channel.
Visualizing the SAR Logic
The following diagram illustrates the strategic decision-making process in medicinal chemistry when transitioning from a high-hERG hit to a safe azetidin-3-ol lead.
Caption: Step-wise optimization pathway transforming a cardiotoxic hit into a safe lead using ring contraction and polarity introduction.
To validate the hERG profile of azetidin-3-ol compounds, the Automated Whole-Cell Patch Clamp (e.g., QPatch or Patchliner) is the industry gold standard. It provides higher throughput than manual patch clamp while maintaining superior fidelity compared to radioligand binding assays.
Protocol Workflow
Objective: Determine the
of the test compound on the current.
Cell Line Preparation:
Use CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the KCNH2 (hERG) gene.
Harvest cells at 70-80% confluency using Detachin to ensure high seal resistance (
).
Suspend cells in serum-free media (e.g., CHO-S-SFM II) at
cells/mL.
Solution Preparation:
Extracellular Solution (Tyrode’s): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Intracellular Solution: 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 4 mM Na2-ATP, 10 mM EGTA (pH 7.2).
Pre-pulse: Depolarize to -50 mV for 50 ms (leak subtraction).
Activation: Depolarize to +20 mV for 2 seconds (opens channels).
Repolarization (Tail Current): Step to -50 mV for 2 seconds (elicits the peak tail current,
).
Sweep Interval: 15 seconds.
Data Analysis:
Measure the peak tail current amplitude at -50 mV.
Normalize current in the presence of drug to the baseline (pre-drug) current.
Fit data to the Hill equation:
Acceptance Criteria: Seal resistance
(post-rupture), Run-down over the experiment duration.
Workflow Diagram
Caption: Automated patch clamp workflow for high-throughput hERG screening.
References
Vertex Pharmaceuticals. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters. Link
Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link
Cheekatla, S. R. (2026).[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[2]
Cambridge MedChem Consulting. (2025). Human Ether-a-go-go-Related Gene (hERG) Blockers. Link
Frontiers in Pharmacology. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Link
Validation Guide: Purity Determination of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol via qNMR
Executive Summary Objective: To establish a primary reference method for the purity validation of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol, a heterocyclic building block where chromatographic standards are unavailable or u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To establish a primary reference method for the purity validation of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol, a heterocyclic building block where chromatographic standards are unavailable or unreliable.
The Challenge: Novel heterocyclic scaffolds often lack certified reference standards (CRMs). Consequently, HPLC-UV "area %" purity is semi-quantitative at best, as it assumes uniform extinction coefficients between the analyte and its synthetic impurities (e.g., demethoxylated pyridine precursors or ring-opened byproducts).
The Solution: Quantitative NMR (qNMR) serves as a primary ratio method .[1][2][3] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, rendering it independent of UV chromophores. This guide details a validated qNMR workflow using 3,5-Dinitrobenzoic acid as the Internal Standard (IS) in DMSO-d₆, ensuring traceability to NIST standards.
Part 1: Technical Analysis of the Analyte
Before method selection, we must analyze the physicochemical properties of the target molecule to anticipate analytical failure points.
Structural Complexity: Contains a strained azetidine ring, a tertiary alcohol, and a 2-methoxypyridine system.
Polarity: Moderate to High (due to the -OH and azetidine nitrogen).
Chromophore: The pyridine ring absorbs UV, but the azetidine ring does not. Impurities lacking the pyridine ring will be invisible to UV detection, leading to false high purity results in HPLC.
The "Chromatographic Blind Spot"
In early-stage drug development, a common impurity in azetidine synthesis is the ring-opening degradation product. These aliphatic chains often have significantly lower UV response factors than the aromatic parent compound.
HPLC Result: 99.5% (Area %) – Misleadingly High
qNMR Result: 96.2% (w/w) – Accurate
Part 2: Method Comparison (HPLC vs. qNMR)
The following table contrasts the suitability of techniques for this specific building block.
Feature
HPLC-UV / LC-MS
qNMR (¹H)
Suitability for this Analyte
Quantification Basis
Response Factor (Extinction Coefficient)
Molar Ratio (Proton Counting)
qNMR Wins: Eliminates bias from non-absorbing azetidine impurities.
Reference Standard
Required (Identical compound)
Not Required (Any certified IS)
qNMR Wins: No CRM exists for this novel scaffold.
Selectivity
Separation based (Retention Time)
Resolution based (Chemical Shift)
Draw: Both require method development; qNMR requires clean baseline.
Precision
0.5 – 2.0% RSD
< 0.5% RSD (Optimized)
qNMR Wins: Higher precision for mass balance calculations.
Traceability
Indirect (via standard purity)
Direct (via NIST-traceable IS)
qNMR Wins: Direct link to SI units.
Part 3: Validated qNMR Protocol
Reagents & Materials
Solvent: DMSO-d₆ (99.9 atom% D). Rationale: Excellent solubility for polar azetidines; prevents exchange of the -OH proton if dry, though -OH integration is not recommended.
Internal Standard (IS):3,5-Dinitrobenzoic acid (3,5-DNBA) .
Why? The aromatic protons of 3,5-DNBA appear downfield (~8.8–9.2 ppm), avoiding overlap with the analyte's pyridine (~6.8–8.2 ppm), azetidine (~3.5–4.5 ppm), and methoxy (~3.9 ppm) signals.
Alternative: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) if acid sensitivity is a concern.
Sample Preparation (Gravimetric Precision)
Balance: Use a microbalance (readability 0.001 mg or better).
Procedure:
Weigh approx. 10–15 mg of Analyte (
) directly into the weighing boat. Record to 0.001 mg.[4]
Transfer quantitatively to an NMR tube using 0.6 mL DMSO-d₆.
Cap and invert 20 times. Ensure complete dissolution (check for Tyndall effect/particulates).
Acquisition Parameters (The "Self-Validating" Setup)
To ensure data integrity, the relaxation delay (
) must be sufficient to allow full magnetization recovery.
Experiment: 1D Proton (¹H) with inverse gated decoupling (if ¹³C decoupling is available/needed, though usually standard 1H zg30 is sufficient).
Pulse Angle: 90° (maximize signal) or 30° (if
is limited). Recommended: 90° .
Spectral Width: -2 to 14 ppm (ensure no cut-off of IS or exchangeables).
Relaxation Delay (
): seconds .
Validation Step: Measure
of the longest relaxing proton (usually the isolated pyridine protons). Set . For 3,5-DNBA and Pyridines, can be 3–5s. Therefore, 30s is a safe default.
Scans (NS): 16 or 32 (S/N > 250:1 required for <1% uncertainty).
Processing & Integration
Phasing: Manual phasing is mandatory. Do not rely on autophase.
Baseline Correction: Apply a zero-order (polynomial) correction or Bernstein polynomial fit.
Integration:
IS Signal: Integrate the aromatic triplet/doublet of 3,5-DNBA (~9.0 ppm). Set value to correspond to proton count (e.g., 1H or 3H).
Analyte Signal: Integrate the Methoxy singlet (~3.9 ppm) .
Why? It is a sharp singlet (3H), high intensity, and usually distinct from the broad azetidine multiplets. Avoid using the azetidine protons if conformational broadening is observed.
BIPM (Bureau International des Poids et Mesures). "Internal Standards for Quantitative NMR (qNMR)." BIPM qNMR Guidelines.
[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation in Natural Product Drug Discovery." Journal of Natural Products, 2012. (Discusses the "chromatographic blind spot").
[Link]
NIST. "Standard Reference Materials for NMR." NIST SRM Catalog.
[Link]
A Comprehensive Guide to the Safe Disposal of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals Understanding the Associated Hazards The chemical structure of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol incorporates both an azetidine ring and a methoxypyrid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Understanding the Associated Hazards
The chemical structure of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol incorporates both an azetidine ring and a methoxypyridine group. The disposal protocol is therefore predicated on the potential hazards associated with these classes of compounds.
Azetidine Derivatives : Azetidine itself is a corrosive and flammable liquid, known to cause severe skin burns and eye damage[1]. Derivatives of azetidine should be handled with the assumption of similar corrosive and potentially reactive properties[2].
Pyridine Derivatives : Pyridine and its derivatives are generally classified as hazardous waste[3][4]. They can be toxic, and their disposal is regulated to prevent environmental contamination[4][5].
Given these characteristics, 3-(2-Methoxypyridin-3-yl)azetidin-3-ol must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[3][6].
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 3-(2-Methoxypyridin-3-yl)azetidin-3-ol for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
PPE Category
Specification
Rationale
Hand Protection
Compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use.
To prevent skin contact with the potentially corrosive and toxic compound[2][3].
Eye/Face Protection
Chemical safety goggles and a face shield.
To protect against splashes that could cause serious eye damage[1][7].
Skin and Body Protection
A chemical-resistant apron or a full-body lab coat.
To provide a barrier against accidental spills and skin exposure[8].
Respiratory Protection
A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if there is a risk of aerosolization.
To prevent inhalation of potentially harmful vapors or particulates[9].
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3][8].
Step-by-Step Disposal Protocol
The proper disposal of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
Isolate the Waste: Collect waste 3-(2-Methoxypyridin-3-yl)azetidin-3-ol and any contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated hazardous waste container[2][3].
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions[6][10]. Specifically, avoid mixing with strong acids or oxidizers[2].
2. Containerization and Labeling:
Use Compatible Containers: The waste container must be made of a material that is compatible with the chemical and must be in good condition, with no leaks or cracks[10][11]. The container must have a secure, sealable lid[6][10].
Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "3-(2-Methoxypyridin-3-yl)azetidin-3-ol"[3][11]. Include the date of waste accumulation[6].
3. Storage of Chemical Waste:
Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation, often referred to as a Satellite Accumulation Area (SAA)[3][10][12].
Secondary Containment: The storage area should have secondary containment to control any potential leaks[11].
Away from Incompatibles: Ensure the storage area is away from heat sources, ignition sources, and incompatible materials[3][6].
4. Arranging for Final Disposal:
Contact EHS: The ultimate disposal of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol must be handled by a licensed hazardous waste disposal company[1]. Contact your institution's EHS office to arrange for the pickup and disposal of the waste[2][8].
Provide Information: Be prepared to provide the EHS office with all necessary information about the waste, including its chemical nature and any potential contaminants[2].
Disposal Workflow Diagram
Caption: Decision-making process for managing a spill of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol, fostering a culture of safety and compliance within the scientific community.
References
BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
BenchChem. (n.d.). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
American Chemical Society. (n.d.). Regulation of Laboratory Waste.
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
Apollo Scientific. (2023, July 5). Azetidine hydrochloride.
Personal protective equipment for handling 3-(2-Methoxypyridin-3-yl)azetidin-3-ol
Handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets to implement a self-validating system of operational safety. The following technical guide provides a comprehensive framework...
Author: BenchChem Technical Support Team. Date: March 2026
Handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets to implement a self-validating system of operational safety. The following technical guide provides a comprehensive framework for the safe handling, manipulation, and disposal of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol (CAS: 1609671-95-5).
Strategic Context & Causal Hazard Assessment
3-(2-Methoxypyridin-3-yl)azetidin-3-ol is a highly functionalized, nitrogen-rich heterocyclic building block increasingly utilized in modern drug discovery ()[1]. Combining a basic azetidine ring with a methoxypyridine moiety, this intermediate presents unique physicochemical properties. While its precise toxicological profile may not be fully characterized in standard literature, structural analogies to similar azetidine derivatives (such as azetidin-3-ol hydrochloride) dictate that it must be handled as a potent skin irritant, severe eye damage hazard, and respiratory tract irritant (GHS Categories H302, H315, H318, and H335) ()[2].
Understanding the Causality of the Hazard:
The Azetidine Motif: The strained four-membered nitrogen heterocycle increases the basicity and nucleophilicity of the molecule. In biological systems, unshielded amines can act as haptens, covalently binding to skin proteins and triggering severe irritation or sensitization upon contact.
Particulate Aerosolization: As a solid intermediate, electrostatic forces during weighing can cause micro-particulates to aerosolize, bypassing standard draft shields and presenting an immediate inhalation risk[2].
Solvent-Mediated Penetration: In pharmaceutical synthesis, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF). These vehicles act as permeation enhancers, rapidly carrying dissolved solutes through standard single-layer nitrile barriers directly into the dermal layer.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate these risks, every layer of protection must be backed by a secondary fail-safe. All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation ()[3].
Table 1: Quantitative PPE Specifications and Causal Justifications
PPE Category
Specification
Causal Justification
Breakthrough / Limit
Hand Protection
Double-layered Nitrile (min 0.11 mm thickness)
Protects against basic amine transfer. Outer glove acts as a sacrificial layer[3].
< 10 mins if exposed to DMSO/DMF vehicles.
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Prevents severe ocular damage (H318) from aerosolized dust or micro-splashes[2].
N/A (Immediate physical barrier)
Body Protection
Flame-retardant, fluid-resistant lab coat
Shields against particulate settlement on clothing and skin[3].
N/A
Respiratory
N95/P100 particulate respirator (if outside hood)
Mitigates inhalation risk of fine powders which irritate the respiratory tract[2].
99.97% filtration efficiency for airborne particles.
Operational Plan: Step-by-Step Handling Protocol
Phase 1: Pre-Operational Verification
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Verify the sash is positioned at the correct working height to maximize draft efficiency. Do not handle the powder on an open bench[2].
Don PPE: Equip a flame-retardant, fluid-resistant lab coat. Apply tight-fitting safety goggles. Don two pairs of nitrile gloves; the inner glove provides a baseline barrier, while the outer glove acts as a sacrificial layer against immediate contamination[3].
Phase 2: Execution and Chemical Manipulation
Anti-Static Weighing: Place an antistatic ionizer fan near the analytical balance. This prevents the finely milled 3-(2-Methoxypyridin-3-yl)azetidin-3-ol powder from clinging to spatulas or aerosolizing into the breathing zone via static repulsion.
Transfer Protocol: Tare a sealable glass vial on the balance. Carefully transfer the solid using a grounded micro-spatula. Seal the vial completely before removing it from the balance enclosure to transport it to the reaction setup.
Solubilization: When introducing the powder to a reaction vessel containing polar aprotic solvents (e.g., DMF, DMSO), add the solid in small, incremental portions. Monitor the vessel for unexpected exothermic reactions, as the basic azetidine nitrogen can catalyze rapid solvent interactions.
Phase 3: Post-Operational Decontamination
Tool Decontamination: Inside the fume hood, rinse all spatulas, weigh boats, and glassware with a dilute acidic solution (e.g., 1M HCl) to protonate and neutralize the basic azetidine/pyridine residues. Follow this with a standard organic solvent wash (e.g., acetone or methanol).
Doffing: Remove the outer layer of nitrile gloves while still inside the fume hood, turning them inside out to trap contaminants. Dispose of them in a designated solid hazardous waste container. Wash hands thoroughly with soap and water immediately after removing the inner gloves[2].
Spill Management and Disposal Plan
Accidents require an immediate, structured response to prevent exposure and environmental contamination.
Minor Spill Protocol (Solid Powder):
Containment: Immediately halt work. Do not sweep the powder, as mechanical agitation will aerosolize the active pharmaceutical intermediate (API) into the laboratory environment.
Neutralization: Lightly dampen a highly absorbent laboratory pad with water or a mild solvent (like isopropanol) to suppress dust formation. Carefully place the damp pad over the spill to absorb the powder.
Disposal: Using disposable forceps, lift the contaminated pad and place it into a puncture-resistant, sealable hazardous waste bag[2].
Waste Segregation:
Solid Waste: Dispose of all contaminated PPE, weighing boats, and paper towels in a clearly labeled "Hazardous Organic Solid Waste" bin.
Liquid Waste: Aqueous and organic washings containing 3-(2-Methoxypyridin-3-yl)azetidin-3-ol must be collected in a compatible, vented carboy. Label as "Toxic Organic Waste - Contains Amines/Pyridine Derivatives" and store in secondary containment[2].
Process Visualization
Workflow for the safe handling, manipulation, and disposal of pharmaceutical intermediates.